2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
Descripción
BenchChem offers high-quality 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methyl-1,3-dioxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7-10-6-8(11-7)2-4-9-5-3-8;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUDCXMSZCARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2(O1)CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride: A Muscarinic Cholinergic Agonist
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride, a notable spirocyclic muscarinic cholinergic agonist. The document delves into its chemical structure, synthesis, physicochemical properties, and established pharmacological applications. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a foundational understanding of this compound's significance and potential.
Introduction: The Significance of Spirocyclic Muscarinic Agonists
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide array of physiological processes has made them attractive targets for therapeutic intervention in various disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry. Spirocyclic structures, such as the 8-azaspiro[4.5]decane scaffold, have emerged as a promising class of compounds in this pursuit. The rigid, three-dimensional nature of the spirocyclic core can provide a unique conformational constraint, leading to enhanced receptor affinity and selectivity. 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride represents a key molecule within this class, demonstrating notable efficacy as a muscarinic cholinergic agonist.[1] This guide will explore the technical details of this compound, providing a valuable resource for its study and application.
Chemical Structure and Properties
The chemical identity of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is defined by its unique spirocyclic framework, incorporating a piperidine ring and a dioxolane ring.
| Identifier | Value |
| IUPAC Name | 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride |
| CAS Number | 104925-07-7[2] |
| Molecular Formula | C₈H₁₆ClNO₂[2] |
| Molecular Weight | 193.67 g/mol |
| SMILES | Cl.CC1OCC2(CCNCC2)O1[2] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a critical factor for its use in biological assays and potential pharmaceutical formulations.
Diagram: Chemical Structure of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride
Caption: 2D structure of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride.
Synthesis and Purification
The synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride typically proceeds through a multi-step pathway, leveraging commercially available starting materials. The core of the synthesis involves the formation of the spirocyclic system via the reaction of a protected 4-piperidone derivative with a suitable diol, followed by deprotection and salt formation.
General Synthetic Strategy
A plausible and commonly employed synthetic route for analogous azaspiro[4.5]decane structures involves the following key transformations:
-
Protection of the Piperidine Nitrogen: The synthesis often commences with N-Boc-4-piperidone, where the tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine. This prevents unwanted side reactions during the subsequent steps.
-
Ketalization Reaction: The key spirocyclization is achieved through a ketalization reaction between the carbonyl group of N-Boc-4-piperidone and a suitable diol. For the synthesis of the target molecule, propane-1,2-diol would be the appropriate reagent. This reaction is typically acid-catalyzed.
-
Deprotection: The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
-
Salt Formation: The final hydrochloride salt is obtained by treating the free base with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the desired product.
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Illustrative Experimental Protocol
The following protocol is an illustrative example based on the synthesis of similar azaspirocyclic compounds and requires optimization and validation for the specific synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride.
Step 1: Synthesis of tert-butyl 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane-8-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add propane-1,2-diol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
-
Dissolve the product from Step 1 in a minimal amount of a suitable organic solvent (e.g., methanol or diethyl ether).
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
Allow the mixture to stir for a designated period, during which the hydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Structural Elucidation and Characterization
The definitive identification and purity assessment of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride are established through a combination of spectroscopic techniques.
Spectroscopic Data (Predicted and Representative)
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the methyl group protons, the methine and methylene protons of the dioxolane ring, and the methylene protons of the piperidine ring. The hydrochloride salt may lead to broadening of the N-H proton signal. |
| ¹³C NMR | Resonances for the spiro carbon, the carbons of the dioxolane and piperidine rings, and the methyl carbon. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₁₅NO₂). |
| Infrared (IR) | Characteristic C-H, C-N, and C-O stretching and bending vibrations. A broad N-H stretch is expected due to the hydrochloride salt. |
Note: Access to the full experimental data from the primary literature, specifically the Journal of Medicinal Chemistry, 1988, Vol. 31, No. 2, would provide the precise, experimentally determined spectroscopic values.
Pharmacological Profile: A Muscarinic Cholinergic Agonist
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is recognized as a potent muscarinic cholinergic agonist.[1] Its pharmacological activity is attributed to its ability to bind to and activate muscarinic acetylcholine receptors.
Mechanism of Action
As a muscarinic agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine at mAChRs. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The specific downstream effects depend on the receptor subtype (M1-M5) and the tissue in which the receptor is expressed. Research has shown that related azaspirodecanes can stimulate phosphatidylinositol turnover in the cerebral cortex, a hallmark of muscarinic receptor activation.[1]
Receptor Subtype Selectivity
The therapeutic potential of muscarinic agonists is often linked to their selectivity for specific receptor subtypes. While detailed subtype selectivity data for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride requires further investigation, the rationale behind the design of such spirocyclic analogs was to achieve greater receptor flexibility and activation compared to earlier, less conformationally free agonists.[1]
Potential Therapeutic Applications
Given its action as a muscarinic agonist, 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride and its analogs have been investigated for their potential in treating conditions associated with cholinergic deficits, most notably Alzheimer's disease. The cognitive decline in Alzheimer's is linked to the degeneration of cholinergic neurons, and enhancing cholinergic signaling through agonists is a key therapeutic strategy.
Safety and Handling
As with all chemical reagents, 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Directions
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride stands as a significant compound in the exploration of muscarinic cholinergic agonists. Its spirocyclic structure provides a valuable scaffold for the design of novel therapeutics targeting mAChRs. Future research in this area will likely focus on:
-
Synthesis of Derivatives: The synthesis and evaluation of new analogs with modifications to the spirocyclic core to further enhance receptor subtype selectivity.
-
In-depth Pharmacological Profiling: Comprehensive studies to elucidate the detailed binding kinetics and functional activity at all five muscarinic receptor subtypes.
-
Preclinical and Clinical Evaluation: For promising candidates, progression into preclinical and eventually clinical trials to assess their therapeutic efficacy and safety profiles for the treatment of neurological disorders.
This technical guide has provided a foundational overview of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. It is our hope that this information will be a valuable resource for the scientific community and will stimulate further research into this important class of compounds.
References
-
Saunders, J., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 31(2), 486-491. [Link]
-
MolPort. (n.d.). 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]
Sources
Unveiling the In Vitro Mechanism of Action: A Technical Guide to 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative in vitro mechanism of action of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. Based on structure-activity relationships of closely related analogs, this compound is hypothesized to function as a muscarinic cholinergic agonist.[1] This document outlines the theoretical framework for its interaction with muscarinic acetylcholine receptors (mAChRs) and presents a comprehensive suite of in vitro assays to definitively characterize its pharmacological profile. The methodologies detailed herein are designed to provide a robust understanding of its binding affinity, functional potency, and downstream cellular signaling pathways.
Introduction: The Azaspiro[4.5]decane Scaffold and Muscarinic Modulation
The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally and peripherally acting therapeutic agents. Analogs of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane have been identified as novel muscarinic cholinergic agonists.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), are pivotal in regulating a wide array of physiological functions, making them attractive targets for a variety of disease states.[2][3] This guide will focus on the in vitro methodologies required to elucidate the specific mechanism by which 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is presumed to exert its effects as a muscarinic agonist.
Postulated Mechanism of Action: Engagement of Muscarinic Receptors
Based on the activity of structurally related compounds, 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is anticipated to bind to and activate muscarinic receptors. The specific downstream effects will depend on the receptor subtype(s) it preferentially targets.
-
Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors is expected to stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5]
-
Gi/o-Coupled Receptors (M2, M4): Engagement of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
To fully characterize the mechanism of action, a series of in vitro experiments are necessary to determine the compound's binding affinity, functional potency, and subtype selectivity.
Caption: Postulated signaling pathways for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl.
Experimental Protocols for Mechanistic Elucidation
A tiered approach is recommended to systematically investigate the in vitro mechanism of action.
Tier 1: Receptor Binding Affinity and Subtype Selectivity
The initial step is to determine if the compound directly interacts with muscarinic receptors and to quantify its affinity for each subtype. Radioligand binding assays are the gold standard for this purpose.[3][6]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the five human muscarinic receptor subtypes (M1-M5).[6]
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Select a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and a range of concentrations of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride.
-
Non-specific Binding Control: Include wells with a high concentration of a known non-labeled muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Separation: After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data
| Receptor Subtype | Ki (nM) |
| M1 | TBD |
| M2 | TBD |
| M3 | TBD |
| M4 | TBD |
| M5 | TBD |
| TBD: To be determined |
Tier 2: Functional Activity and Potency
Once binding is confirmed, the next step is to assess the functional consequences of this interaction – whether the compound acts as an agonist, antagonist, or allosteric modulator.
3.2.1. Calcium Mobilization Assay for Gq-Coupled Receptors (M1, M3, M5)
This assay measures the increase in intracellular calcium concentration following receptor activation.[4][5][6]
Protocol: Fluo-4 Calcium Assay
-
Cell Culture: Plate cells expressing M1, M3, or M5 receptors in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[6] Probenecid can be included to prevent dye leakage.
-
Compound Addition: Add varying concentrations of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
3.2.2. cAMP Accumulation Assay for Gi-Coupled Receptors (M2, M4)
This assay measures the inhibition of adenylyl cyclase activity.[4]
Protocol: cAMP HTRF Assay
-
Cell Culture: Plate cells expressing M2 or M4 receptors in a suitable assay plate.
-
Stimulation: Pre-treat the cells with an adenylyl cyclase activator, such as forskolin. Then, add varying concentrations of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Plot the signal against the logarithm of the compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Caption: Experimental workflow for characterizing the in vitro mechanism of action.
Tier 3: Downstream Signaling Pathway Analysis
For a more in-depth understanding, further assays can be employed to investigate downstream signaling events.
Phosphoinositide Turnover Assay
This assay directly measures the accumulation of inositol phosphates (IPs), the products of PLC activity, providing a more proximal readout of Gq-coupled receptor activation.[1]
Protocol: IP-One HTRF Assay
-
Cell Culture: Seed cells expressing M1, M3, or M5 receptors in an appropriate assay plate.
-
Stimulation: Stimulate the cells with varying concentrations of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[6]
-
Detection: Measure the accumulation of IP1 using a competitive HTRF assay kit.
-
Data Analysis: Generate concentration-response curves to determine the EC50 of the compound.
Data Interpretation and Profile Synthesis
The collective data from these assays will provide a comprehensive in vitro pharmacological profile of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride.
-
Affinity (Ki): Indicates the strength of the compound's interaction with each receptor subtype. Lower Ki values signify higher affinity.
-
Potency (EC50/IC50): Reflects the concentration of the compound required to produce half of its maximal effect.
-
Efficacy (Emax): Represents the maximal response produced by the compound relative to a known full agonist. This will classify the compound as a full agonist, partial agonist, or antagonist.
-
Selectivity: By comparing the Ki and EC50/IC50 values across the five muscarinic receptor subtypes, the compound's selectivity profile can be established.
Conclusion
While the precise in vitro mechanism of action of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride awaits empirical validation, the methodologies outlined in this guide provide a robust framework for its characterization. Based on the pharmacology of structurally related compounds, it is strongly hypothesized to act as a muscarinic cholinergic agonist.[1] The systematic application of binding and functional assays will not only confirm this hypothesis but also provide critical data on its affinity, potency, and subtype selectivity, which are essential for its further development as a potential therapeutic agent.
References
-
Creative Biolabs. In Vitro Cell based Muscarinic Receptor Functional Characterization Service. [Link]
-
Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology, Chapter 4:Unit 4.15. [Link]
-
Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1:Unit 1.33. [Link]
-
Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. [Link]
-
Saunders, J., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 31(2), 486-491. [Link]
Sources
- 1. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Pharmacokinetic Characterization of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
Authored for Drug Development Professionals
Foreword: The Strategic Value of the Spirocyclic Scaffold
The pursuit of novel chemical entities (NCEs) with superior drug-like properties is a central goal in modern medicinal chemistry. Spirocyclic scaffolds, defined by two rings sharing a single common atom, have emerged as a powerful tool in this endeavor.[1][2] Their inherent three-dimensionality offers an "escape from flatland," a concept linked to a higher probability of clinical success.[3][4] The rigid, yet conformationally distinct nature of the spirocyclic core, such as that in 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride, can confer significant advantages. These include improved potency and selectivity by presenting substituents in well-defined spatial orientations, and the potential for enhanced pharmacokinetic (PK) properties like metabolic stability and aqueous solubility.[3][5]
While specific pharmacological data on derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have shown high affinity for targets like the sigma-1 receptor, comprehensive pharmacokinetic data for the parent compound is not widely published.[6] This guide, therefore, serves as a strategic framework for the complete pharmacokinetic characterization of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. It provides a systematic, multi-phase approach, grounded in authoritative protocols and regulatory expectations, to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this promising NCE.
Phase 1: Foundational In Vitro ADME Profiling — De-risking Through Early Assessment
The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays. This strategy is essential for early risk mitigation, allowing for rapid, cost-effective evaluation of the compound's fundamental properties before committing to resource-intensive in vivo studies.[7][8] Data from these assays provide critical insights that inform chemical structure optimization and predict potential challenges.[9]
Physicochemical Properties: The Bedrock of Bioavailability
A compound's solubility and lipophilicity are foundational parameters that govern its behavior in biological systems. Poor solubility can limit oral absorption, while lipophilicity influences membrane permeability, plasma protein binding, and metabolism.
Table 1: Key Physicochemical & In Vitro ADME Assays
| Parameter Assessed | Assay Format | Objective & Rationale |
| Aqueous Solubility | Kinetic & Thermodynamic Solubility | To determine the maximum concentration of the compound in aqueous media. Essential for predicting dissolution in the GI tract and suitability for formulation.[10] |
| Lipophilicity | LogD at pH 7.4 | To measure the compound's distribution between an organic (octanol) and aqueous phase. This predicts membrane permeability and potential for non-specific binding.[10] |
| Cellular Permeability | Caco-2 Bidirectional Assay | To assess the rate of transport across a monolayer of human intestinal cells, predicting oral absorption and identifying potential for active efflux.[10][11] |
| Metabolic Stability | Liver Microsomes / Hepatocytes | To evaluate the rate of metabolism by key drug-metabolizing enzymes (e.g., CYPs). Predicts hepatic clearance and potential for drug-drug interactions.[10][11] |
| Plasma Stability | Incubation in Plasma | To determine the compound's stability in blood plasma, identifying potential degradation by plasma enzymes.[11] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | To quantify the fraction of the compound bound to plasma proteins. Only the unbound fraction is pharmacologically active and available for distribution and clearance.[10] |
Experimental Protocol: Aqueous Solubility (Thermodynamic)
-
Preparation: Prepare a stock solution of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride in DMSO.
-
Incubation: Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS method (see Section 2.2).
-
Causality: This method measures the true equilibrium solubility, providing a definitive value for the compound's dissolution potential in the gut, which is a prerequisite for absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer with functional tight junctions.
-
Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Dosing (A-to-B): Add the test compound to the apical (A) side, representing the gut lumen.
-
Dosing (B-to-A): In a separate set of wells, add the compound to the basolateral (B) side, representing the bloodstream.
-
Sampling: At timed intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
-
Trustworthiness: This protocol includes an integrity check (TEER) and runs in both directions to create a self-validating system that not only measures absorption potential but also flags a common mechanism of poor bioavailability (efflux).
Caption: Workflow for initial in vitro ADME characterization.
Phase 2: Definitive In Vivo Pharmacokinetic Evaluation
Following a favorable in vitro profile, in vivo studies in animal models are essential to understand how ADME processes integrate in a complex biological system.[12][13] These studies provide the first definitive look at critical PK parameters such as bioavailability, clearance, and half-life. Rodent models (mice or rats) are typically the first species used.[14]
The Analytical Cornerstone: LC-MS/MS Method Development
A robust and validated bioanalytical method is the foundation of trustworthy in vivo data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and specificity.[15][16]
Table 2: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination Half-life | The time required for the plasma concentration to decrease by half. Dictates dosing frequency. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution. |
| F (%) | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * 100. |
Experimental Protocol: Single-Dose Rodent PK Study (Rat)
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Formulation: Prepare two formulations: one for intravenous (IV) administration (e.g., in saline/solubilizing agent) and one for oral (PO) gavage (e.g., in a suspension vehicle like 0.5% methylcellulose).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from each animal at specific time points into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Thaw plasma samples.
-
Perform sample preparation (e.g., protein precipitation by adding cold acetonitrile containing an internal standard).[18]
-
Centrifuge to pellet precipitated proteins.
-
Inject the supernatant onto the LC-MS/MS system.
-
Quantify the concentration of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride against a standard curve prepared in blank plasma.
-
-
Data Analysis: Plot the mean plasma concentration versus time for both IV and PO groups. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 2.[17]
Caption: Workflow for a definitive in vivo rodent PK study.
Phase 3: Advanced Characterization & Regulatory Context
Data from the initial in vivo study guides the design of subsequent experiments to build a comprehensive profile suitable for regulatory submission. The primary goals are to understand the potential for drug-drug interactions (DDIs) and to prepare the data package for an Investigational New Drug (IND) application.
Drug-Drug Interaction (DDI) Potential
Co-administration of drugs can lead to one drug altering the metabolism of another, often through inhibition or induction of Cytochrome P450 (CYP) enzymes. In vitro CYP inhibition assays are a regulatory requirement to assess this risk.[8][10]
Experimental Protocol: In Vitro CYP450 Inhibition Assay
-
System: Use human liver microsomes, which contain a full complement of CYP enzymes.
-
Incubation: Incubate the microsomes with specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Test Compound: Run parallel incubations in the presence of varying concentrations of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride.
-
Analysis: After a set time, stop the reaction and measure the formation of the substrate-specific metabolite via LC-MS/MS.
-
Calculation: Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (the IC50 value).
-
Authoritative Grounding: A potent IC50 value for a specific isoform triggers further investigation and is a critical piece of safety information required by regulatory agencies like the FDA and EMA to predict clinical DDIs.[8][9]
The Path to Clinic: Regulatory Submission
The collective data from these phases—physicochemical properties, in vitro ADME, and in vivo PK—form a core component of the Chemistry, Manufacturing, and Controls (CMC) and Pharmacology/Toxicology sections of an IND application.[19] This data package allows regulatory bodies to assess the compound's safety profile and make an informed decision about allowing human trials to proceed.[20][21] All pivotal safety studies, including toxicology and the supporting toxicokinetic (TK) analyses, must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability.[21][22]
Conclusion
Characterizing the pharmacokinetic profile of a novel chemical entity like 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is a systematic, multi-faceted process. It begins with rapid in vitro assays to establish foundational properties and identify potential liabilities. These findings guide the design of definitive in vivo studies that reveal how the compound is absorbed, distributed, metabolized, and excreted in a living system. By following a logical progression of validated protocols and maintaining a clear understanding of the causality behind each experimental choice, researchers can build a robust data package. This comprehensive profile not only drives the optimization of the molecule but also fulfills the stringent requirements of regulatory agencies, ultimately paving the way for successful clinical development.
References
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World (DDW). [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Creative Bioarray. In Vitro ADME. [Link]
-
LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026). ResolveMass. [Link]
-
Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
Wanibuchi, F., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis Online. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Drugs for Neglected Diseases initiative (DNDi). [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
IQVIA Laboratories. Small and Large Molecule LC-MS. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. (2025). ResearchGate. [Link]
-
BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]
-
Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed. [Link]
-
Creative Biolabs. Rodent In Vivo PK Service. [Link]
-
Tu, Z., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. [Link]
-
Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]
-
FDA Requirements for Preclinical Studies. University of Rochester Medical Center. [Link]
-
Tu, Z., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Population Pharmacokinetics. [Link]
-
Preclinical vs Nonclinical: Key Differences Explained. (2025). GMP Pros. [Link][Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. criver.com [criver.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. nuvisan.com [nuvisan.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. parazapharma.com [parazapharma.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 20. fda.gov [fda.gov]
- 21. karger.com [karger.com]
- 22. gmppros.com [gmppros.com]
Escaping Flatland: The Strategic Role of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride in Modern Drug Discovery
Introduction: The "Escape from Flatland" Paradigm
For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings (e.g., benzenes, pyridines) due to their synthetic tractability. However, the contemporary drive to "escape from flatland" has fundamentally shifted drug discovery toward three-dimensional (3D), sp³-rich saturated scaffolds[1][2]. This structural evolution mitigates common liabilities associated with planar molecules, such as poor aqueous solubility, high off-target promiscuity, and susceptibility to cytochrome P450 (CYP450) mediated metabolism[1].
Within this context, 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (CAS: 104925-07-7) has emerged as a highly valuable spirocyclic building block[3]. By fusing a piperidine ring with a 1,3-dioxolane ring at a single spiro-carbon, this compound provides a rigid, conformationally restricted 3D vector. It is increasingly utilized as a bioisostere for traditional planar amines and as a core scaffold in the development of highly selective G-protein-coupled receptor (GPCR) ligands, such as Dopamine D2 receptor modulators[4].
Fig 1. Bioisosteric replacement strategy transitioning from planar to spirocyclic scaffolds.
Structural Chemistry & Pharmacophore Utility
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane is characterized by a central nitrogen atom (aza) and two oxygen atoms (dioxa) within its bicyclic structure[5]. The spiro[4.5]decane scaffold consists of a five-membered acetal ring fused to a six-membered piperidine ring. The presence of the methyl group at the C2 position of the dioxolane ring introduces a specific steric bulk that can be leveraged to probe hydrophobic pockets within receptor active sites.
Data Presentation: Physicochemical Profiling
To understand its utility, we must quantify its structural properties. The tables below summarize the compound's physicochemical profile and its comparative advantages over traditional planar amines.
Table 1: Physicochemical Profile of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl
| Parameter | Value / Description |
| CAS Number | 104925-07-7[3] |
| Molecular Formula | C₈H₁₆ClNO₂[3] |
| Molecular Weight | 193.67 g/mol (Salt) / 157.21 g/mol (Free base) |
| Fraction sp³ (Fsp³) | 1.0 (100% of carbons are sp³ hybridized) |
| Key Structural Motifs | Piperidine (secondary amine nucleophile), 1,3-Dioxolane (acetal) |
| UV Chromophore | None (Requires ELSD, CAD, or MS for analytical detection) |
Table 2: Comparative Advantages: Planar vs. Spirocyclic Scaffolds
| Property | Planar Amines (e.g., Tetrahydroisoquinoline) | Spirocyclic Scaffold (Spiro[4.5]decane) | Causality / Mechanism |
| Aqueous Solubility | Low to Moderate | High | 3D geometry disrupts crystal lattice packing, lowering melting point and enhancing solvation[1]. |
| Metabolic Stability | Vulnerable to aromatic oxidation | Highly Resistant | Lack of sp² C-H bonds prevents CYP450-mediated epoxidation and hydroxylation. |
| Target Selectivity | Promiscuous (flat binding) | Highly Specific | Rigid 3D vectors enforce precise pharmacophore alignment, reducing off-target binding[5]. |
Experimental Workflows and Synthetic Protocols
Integrating 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane into a drug lead typically involves utilizing the secondary piperidine nitrogen as a nucleophile. However, the 1,3-dioxolane ring is an acetal, making it highly susceptible to hydrolysis under acidic conditions. The following protocol outlines a self-validating N-alkylation workflow designed to protect the scaffold's integrity.
Protocol: N-Alkylation of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane
Objective: To covalently link the spirocyclic pharmacophore to an electrophilic lead fragment while preserving the acid-sensitive 1,3-dioxolane ring.
-
Step 1: Free-Basing and Reagent Preparation
-
Action: Suspend 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes.
-
Causality: The hydrochloride salt must be neutralized to activate the secondary amine nucleophile. DIPEA is chosen over aqueous inorganic bases (like NaOH) to maintain strictly anhydrous conditions, preventing premature hydrolysis of the 1,3-dioxolane moiety.
-
-
Step 2: Electrophilic Coupling
-
Action: Add the alkyl halide (1.1 eq) dropwise at 0°C, then allow the reaction to warm to room temperature over 12 hours.
-
Causality: The rigid spiro-structure imposes moderate steric hindrance around the nitrogen. Starting at 0°C minimizes polyalkylation or elimination side-reactions of the electrophile, while prolonged warming ensures complete conversion.
-
-
Step 3: Self-Validating Reaction Monitoring
-
Action: Monitor the reaction via LC-MS (using Evaporative Light Scattering Detection - ELSD) and TLC (using Ninhydrin stain).
-
Causality: Because the spirocycle lacks a UV chromophore, standard 254 nm UV detection will result in false negatives. Ninhydrin selectively stains the secondary amine starting material (turning it purple). The disappearance of the purple spot visually validates the consumption of the starting material, while ELSD/MS confirms the mass of the newly formed tertiary amine product.
-
-
Step 4: Non-Acidic Workup and Purification
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography using a basic modifier (e.g., 1% Et₃N in Hexane/EtOAc).
-
Causality: The 1,3-dioxolane ring is highly labile under acidic conditions. Using NaHCO₃ for the quench and triethylamine during chromatography neutralizes the silica gel, preventing column-induced degradation of the acetal back into a 4-piperidone derivative.
-
Fig 2. Standardized, acid-free N-alkylation workflow for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane.
Conclusion
The strategic incorporation of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride into drug discovery pipelines exemplifies the power of spirocyclic scaffolds. By maximizing Fsp³ character, medicinal chemists can overcome the solubility and metabolic bottlenecks inherent to planar molecules. When handled with appropriate synthetic care—specifically regarding the acid sensitivity of its dioxolane ring and its lack of UV absorbance—this compound serves as a robust, highly effective bioisostere for next-generation therapeutics.
References
-
Molport. "2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride." Molport Chemical Database. URL:[Link]
-
MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules. URL:[Link]
- Google Patents. "US20210147355A1 - Dopamine d2 receptor ligands." Google Patents Database.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride | 104925-07-7 | Buy Now [molport.com]
- 4. US20210147355A1 - Dopamine d2 receptor ligands - Google Patents [patents.google.com]
- 5. 1,3-Dioxa-8-azaspiro[4.5]decane | 34400-06-1 | Benchchem [benchchem.com]
Molecular Weight and Physicochemical Properties of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl: A Comprehensive Technical Guide
Executive Summary & Strategic Relevance
In contemporary drug discovery, the transition from planar, sp²-rich aromatics to three-dimensional, sp³-rich architectures—often termed "escaping from flatland"—is a proven strategy to improve clinical success rates. 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (CAS: 104925-07-7) serves as a critical spirocyclic building block in this paradigm[1]. By integrating a conformationally restricted piperidine ring with a polar 1,3-dioxolane moiety, this scaffold provides a rigid, hydrophilic vector that enhances metabolic stability and target specificity, frequently utilized in the synthesis of cell signaling inhibitors[2][3].
This whitepaper provides an authoritative analysis of its physicochemical properties, molecular weight characteristics, and the self-validating analytical protocols required for its characterization.
Structural Assembly & Synthesis Logic
The molecular architecture of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane features a spiro center at the C4 position of the piperidine ring. Mechanistically, it is synthesized via the acid-catalyzed acetalization of 4-hydroxy-4-(hydroxymethyl)piperidine (a 1,2-diol system) with acetaldehyde. The resulting neutral free base (CAS: 112197-83-8)[4] is subsequently treated with anhydrous HCl gas to precipitate the hydrochloride salt, significantly enhancing its aqueous solubility and shelf-stability.
Figure 1: Synthetic assembly of the spirocyclic scaffold via acid-catalyzed acetalization.
Physicochemical Profiling & Molecular Weight
Accurate molecular weight determination is paramount for downstream LC-MS/MS workflows. The hydrochloride salt has a molecular weight of 193.67 g/mol [5], while the free base has an exact monoisotopic mass of 157.1103 Da .
Quantitative Data Summary
| Property | Value | Rationale / Analytical Methodology |
| Chemical Name | 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl | IUPAC systematic nomenclature |
| CAS Registry Number | 104925-07-7 (HCl salt) | Unique identifier for the salt form[1] |
| CAS Registry Number | 112197-83-8 (Free base) | Unique identifier for the neutral form[4] |
| Molecular Formula | C8H16ClNO2 | Elemental composition of the salt |
| Molecular Weight (Salt) | 193.67 g/mol | Calculated from standard atomic weights |
| Exact Mass (Free Base) | 157.1103 Da | Target mass for High-Resolution MS |
| SMILES String | Cl.CC1OCC2(CCNCC2)O1 | Topological representation[1] |
| LogP (Predicted) | ~0.8 - 1.2 | Indicates high hydrophilicity and low lipophilic burden |
| pKa (Piperidine NH) | ~9.2 | Determines physiological ionization (LogD at pH 7.4) |
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . The following methodologies incorporate built-in controls to ensure absolute data integrity.
Protocol A: LC-MS/MS Exact Mass & Purity Verification
Objective: Verify the exact mass of the free base ([M+H]⁺ = 158.1) and assess chromatographic purity. Causality & Rationale: The highly polar nature of the spiro-piperidine free base causes poor retention and peak tailing on standard C18 columns. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected to provide orthogonal retention based on hydrogen bonding and ionic interactions.
Step-by-Step Methodology:
-
System Suitability Test (SST): Inject a known reference standard (e.g., piperidine) to verify retention time stability and mass accuracy.
-
Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1 mL of Methanol. Dilute to 1 µg/mL using the initial mobile phase (95% Acetonitrile / 5% Water with 0.1% Formic Acid).
-
Blank Injection: Run a pure solvent blank immediately prior to the sample to definitively rule out injector carryover.
-
Chromatographic Separation:
-
Column: HILIC (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid. (Causality: Formic acid ensures the piperidine nitrogen remains fully protonated for maximum ESI+ efficiency; ammonium formate stabilizes ionic strength).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Detection: Operate the mass spectrometer in ESI+ mode. Extract the ion chromatogram (XIC) for the target m/z 158.1.
Figure 2: Self-validating LC-MS/MS workflow for exact mass and purity verification.
Protocol B: Potentiometric pKa Determination
Objective: Determine the precise pKa of the piperidine nitrogen to predict its ionization state in physiological environments. Causality & Rationale: Dissolved CO₂ in water forms carbonic acid, which artificially lowers the pH and skews the titration curve. Degassing and blanketing with an inert gas is mandatory for accurate basic amine titrations.
Step-by-Step Methodology:
-
Calibration: Perform a 3-point calibration of the automated titrator's glass pH electrode using fresh pH 4.0, 7.0, and 10.0 buffers.
-
Blank Titration: Titrate 10 mL of degassed, deionized water with 0.1 M NaOH to establish a background acidity baseline.
-
Sample Preparation: Dissolve 10 mg of the 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl salt in 10 mL of degassed water.
-
Atmospheric Control: Blanket the solution with a continuous stream of Argon or Nitrogen gas.
-
Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL dynamic increments.
-
Data Analysis: Calculate the first derivative of the pH vs. volume curve. The pH at the half-equivalence point yields the precise pKa of the molecule. Perform in triplicate to ensure Relative Standard Deviation (RSD) < 2%.
References
-
Molport - 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. Available at:[Link]
Sources
- 1. 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride | 104925-07-7 | Buy Now [molport.com]
- 2. evitachem.com [evitachem.com]
- 3. 299803 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 94626-55-8|4-(2-Methyl-1,3-dioxolan-2-yl)piperidine|BLD Pharm [bldpharm.com]
- 5. 2833680-64-9|4-(1,3-Dioxolan-2-yl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
Spirocyclic Piperidine Building Blocks: Engineering Three-Dimensionality for Next-Generation Therapeutics
An In-Depth Technical Guide
Executive Summary
In the landscape of modern drug discovery, the pursuit of novel chemical matter that combines therapeutic efficacy with favorable physicochemical properties is paramount. The historical over-reliance on flat, sp²-hybridized aromatic scaffolds has often led to challenges in achieving target selectivity and avoiding metabolic liabilities. This guide delves into the strategic application of spirocyclic piperidine building blocks, a class of scaffolds that introduces rigid, three-dimensional (3D) topology into drug candidates. By exploring their inherent advantages, key synthetic strategies, and successful applications in medicinal chemistry, we provide a comprehensive resource for researchers aiming to leverage these powerful motifs to escape "flatland" and unlock new therapeutic potential.
The Strategic Imperative for Three-Dimensionality
The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, valued for its ability to serve as a versatile scaffold and engage in key binding interactions.[1][2] However, simple piperidines often exist in a conformational equilibrium that can be entropically unfavorable upon binding to a biological target. The introduction of a spirocyclic junction—where two rings share a single carbon atom—locks the piperidine into a more defined and rigid three-dimensional orientation.[3]
This structural constraint offers several profound advantages in drug design:
-
Enhanced Target Affinity and Selectivity: The rigid 3D projection of functional groups from a spirocyclic core allows for more precise and extensive interactions with complex protein binding sites. This can lead to significant gains in potency and a reduction in off-target effects.[4]
-
Improved Physicochemical Properties: An increase in the fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved drug-like properties.[4] Spirocyclic piperidines inherently possess a high Fsp³, which often translates to increased aqueous solubility, reduced lipophilicity (LogD), and better metabolic stability compared to their non-spirocyclic or aromatic counterparts.[3][5]
-
Exploration of Novel Chemical Space: As the pharmaceutical patent landscape becomes increasingly crowded, spirocyclic scaffolds provide access to novel and underexplored areas of chemical space. This not only enhances the potential for discovering new biological activities but also provides a strong foundation for novel intellectual property.[4]
-
Metabolic Stability: The quaternary spiro-center and the steric hindrance it provides can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, a common challenge with simpler heterocyclic systems.[6]
Diagram 1: The Value Proposition of Spirocyclic Scaffolds
Caption: Transitioning from flexible to rigid spirocyclic piperidines enhances key drug-like properties.
Key Synthetic Strategies for Spirocyclic Piperidines
The growing demand for these building blocks has spurred the development of innovative and robust synthetic methodologies. The choice of a synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.
Photoredox-Catalyzed Radical Hydroarylation
A powerful and modern approach for constructing spiro-fused heterocyclic systems involves the use of organic photoredox catalysis. This metal-free method provides a mild and efficient pathway for intramolecular cyclization.
Causality and Rationale: This strategy leverages the generation of a highly reactive aryl radical from a linear aryl halide precursor.[7] The choice of an organic photocatalyst, such as those developed by Zeitler and others, allows the reaction to proceed under visible light irradiation at room temperature, offering excellent functional group tolerance and avoiding the use of toxic tin reagents or precious metals often required in traditional radical chemistry.[7] The regioselectivity of the cyclization is typically governed by Baldwin's rules, favoring exo-cyclization to form the desired spirocyclic system.
Diagram 2: Generalized Workflow for Photoredox Spirocyclization
Caption: The catalytic cycle for metal-free, light-induced synthesis of spirocyclic piperidines.
Asymmetric Synthesis via Kinetic Resolution
Accessing enantiomerically pure spirocyclic piperidines is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Kinetic resolution using chiral bases is an effective method for separating racemic mixtures.
Causality and Rationale: This technique relies on the differential rate of reaction for the two enantiomers of a racemic starting material with a chiral reagent. For N-Boc-protected spirocyclic piperidines, deprotonation at the C2 position adjacent to the nitrogen can be achieved using a chiral base complex, such as n-BuLi/(-)-sparteine.[8] One enantiomer is deprotonated and trapped by an electrophile much faster than the other, allowing for the separation of the unreacted, highly enantioenriched starting material and the functionalized product. This method is valuable for producing building blocks with defined stereochemistry at the spiro-center and adjacent positions.[8]
The Castagnoli-Cushman Reaction (CCR)
The three-component Castagnoli-Cushman reaction is a convergent and efficient method for assembling complex heterocyclic scaffolds. Variants of this reaction have been adapted to produce unsaturated spirocyclic lactams, which serve as versatile intermediates.
Causality and Rationale: The reaction involves the condensation of a cyclic ketone, an amine, and a homophthalic anhydride. The resulting unsaturated spiro-lactam can then be subjected to hydrogenation to yield the saturated spirocyclic lactam.[9] Subsequent reduction of the lactam amide bond provides the final spirocyclic piperidine. This multicomponent approach is highly atom-economical and allows for rapid generation of molecular diversity from simple starting materials.[9]
Application in Medicinal Chemistry: A Case Study of SHP2 Inhibitors
The practical value of spirocyclic piperidines is powerfully demonstrated in the development of allosteric inhibitors of the SHP2 phosphatase by Novartis. SHP2 is a key node in the RAS signaling pathway and a high-value target in oncology.
The initial lead compound, SHP099, contained a flexible piperazine linker. While potent, there was an opportunity to optimize its properties. Through a scaffold-hopping strategy, the Novartis team replaced the piperazine with a variety of spirocyclic piperidine-amine motifs.[4]
The Self-Validating Logic of Scaffold Modification:
-
Problem: The initial lead had suboptimal cellular potency and pharmacokinetic properties. The basicity of the piperazine needed fine-tuning.
-
Hypothesis: Introducing a rigid, 3D spirocyclic piperidine would improve binding by locking in an optimal conformation, while simultaneously modulating physicochemical properties like basicity and lipophilicity.
-
Execution: A series of spirocyclic piperidines were synthesized and tested, including spiro-ethers and spiro-cycloalkanes.
-
Validation & Outcome: The introduction of a spirocyclic ether (analogue 12c in the source literature) was designed to attenuate the basicity of the amine. This led to a one-log reduction in lipophilicity and improved lipophilic efficiency (LipE), although with some loss of potency.[4] To restore potency, the spirocyclic ether was methylated, yielding analogue 12d , which demonstrated significantly improved cellular potency in proliferation assays.[4] This iterative process, grounded in the predictable physicochemical contributions of the spirocyclic scaffold, led to compounds with a superior overall profile.
Table 1: Physicochemical Impact of Spirocyclic Scaffolds
This table, inspired by comparative studies, illustrates the typical improvements seen when replacing a standard heterocyclic motif with a spirocyclic analogue.[3][5]
| Property | Parent Compound (e.g., Piperazine-linked) | Spirocyclic Analogue | Rationale for Improvement |
| Aqueous Solubility | Moderate | Higher | Increased Fsp³ and reduced planarity disrupt crystal packing.[3][4] |
| Lipophilicity (LogD) | High | Lower | The 3D structure can shield hydrophobic surfaces.[5] |
| Metabolic Stability | Moderate | Higher | Steric shielding of metabolically labile sites by the spiro-scaffold.[6] |
| Conformational Rigidity | Low (Flexible) | High | Locked conformation reduces the entropic penalty of binding.[3] |
Experimental Protocol: Synthesis of a Chiral Spirocyclic Piperidine-Amine Building Block
This protocol outlines a representative synthesis of a chiral spirocyclic amine, a key building block similar to those used in the development of SHP2 inhibitors, utilizing an Ellman chiral auxiliary to establish stereochemistry.[4]
Objective: To synthesize a protected (S)-spiro[3.5]nonan-1-amine derivative.
Step 1: Imine Formation (Condensation)
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere, add (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary, 1.05 eq).
-
Add titanium(IV) isopropoxide (2.0 eq) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor by TLC or LC-MS for the consumption of the ketone.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding an equal volume of saturated aqueous NaHCO₃ solution.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude sulfinylimine, which is often used directly in the next step.
Step 2: Diastereoselective Reduction
-
Dissolve the crude sulfinylimine from Step 1 in anhydrous THF (0.2 M) and cool the solution to -48 °C in a dry ice/acetonitrile bath.
-
Add a solution of L-Selectride® (1.0 M in THF, 1.2 eq) dropwise, maintaining the internal temperature below -40 °C.
-
Stir the reaction at -48 °C for 3-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the desired protected spirocyclic amine.
Step 3: Deprotection (Cleavage of Auxiliary)
-
Dissolve the purified product from Step 2 in methanol (0.3 M).
-
Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) dropwise at room temperature.
-
Stir for 2-4 hours until the reaction is complete (monitored by LC-MS).
-
Concentrate the reaction mixture in vacuo.
-
The resulting hydrochloride salt can be neutralized with a base (e.g., NaHCO₃) and extracted to yield the free spirocyclic piperidine-amine building block.
Future Perspectives
The utility of spirocyclic piperidine scaffolds is far from exhausted. Future advancements will likely focus on the development of novel catalytic methods to access even more complex and diverse substitution patterns with high stereocontrol.[8][10] The integration of these building blocks into DNA-encoded libraries (DELs) and their use in fragment-based screening campaigns will continue to accelerate the discovery of new lead compounds. As drug discovery continues to move into more challenging biological target space, the rational incorporation of 3D scaffolds like spirocyclic piperidines will be an indispensable tool for the medicinal chemist.
References
- Analogues of Piperidine for Drug Design. Enamine.
- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of York.
- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Royal Society of Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of Spirocyclic Piperidines by Radical Hydroarylation.
- Spirocycles in Drug Discovery. Selcia.
- A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Thieme.
- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
An In-depth Technical Guide to the Biological Targets of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Derivatives and Related Azaspirocyclic Scaffolds
Abstract: The 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride scaffold and its parent structure, the azaspiro[4.5]decane ring system, represent a class of privileged structures in modern medicinal chemistry. Their unique three-dimensional conformation imparts favorable pharmacokinetic properties and allows for potent and selective modulation of a diverse range of biological targets. This technical guide provides an in-depth exploration of these targets, beginning with the primary and foundational target of 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane derivatives—the muscarinic acetylcholine receptors. We then broaden the scope to investigate the wider biological activities of the core azaspiro[4.5]decane scaffold, which has yielded potent ligands for sigma (σ) receptors, dopamine receptors, and the mitochondrial permeability transition pore (mPTP). This document is intended for researchers, scientists, and drug development professionals, providing not only a summary of known interactions but also detailed experimental protocols and the causal logic behind their design, thereby offering a validated framework for future research and development.
Section 1: The Azaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry
The azaspiro[4.5]decane framework, consisting of a piperidine ring fused to a cyclopentane or a related heterocyclic ring via a spiro carbon atom, is a cornerstone of modern drug design.[1][2] This spirocyclic arrangement locks the molecule into a rigid, three-dimensional conformation. This structural rigidity is highly advantageous as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and greater selectivity compared to more flexible, acyclic analogues.[1]
Derivatives of this scaffold have been primarily investigated for their activity within the central nervous system (CNS), though their applications are expanding into oncology, inflammatory diseases, and antiviral therapies.[1][2][3] The synthesis of these complex molecules is typically achieved through multi-step sequences that involve the initial construction of the piperidine ring, followed by a spirocyclization event, often utilizing methods like intramolecular cyclization or ring-closing metathesis.[1] This synthetic versatility allows for systematic modification and exploration of structure-activity relationships (SAR).
Section 2: Primary Biological Target of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Derivatives: Muscarinic Acetylcholine Receptors
The foundational research into 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane derivatives identified them as novel and potent muscarinic cholinergic agonists.[4] These compounds were specifically designed to possess sufficient conformational freedom to allow for robust receptor activation, demonstrating greater predicted efficacy than earlier partial agonists.[4] This activity is particularly relevant for the M1 muscarinic acetylcholine receptor, a key target for enhancing cognitive function in neurodegenerative conditions such as Alzheimer's disease.[1][5]
Mechanism of Action: M1 Receptor Signaling
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that couples primarily through the Gαq subunit. Upon agonist binding, the Gαq protein activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This calcium signaling cascade leads to the activation of various downstream cellular responses.
Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay
This functional assay directly measures the downstream consequence of M1 receptor activation, providing a reliable measure of agonist efficacy.
-
Rationale: An increase in the accumulation of inositol phosphates following agonist stimulation provides a quantitative measure of Gq-coupled receptor activity. This self-validating system directly links receptor binding to a physiological cellular event.[4][6]
-
Objective: To quantify the agonist activity of a 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane derivative at the M1 muscarinic receptor by measuring the accumulation of [³H]-inositol phosphates in rat cerebral cortex slices.
-
Materials:
-
Rat cerebral cortex tissue
-
Krebs-Henseleit buffer (supplemented with 10 mM LiCl)
-
myo-[³H]-inositol
-
Test compound (azaspiro[4.5]decane derivative)
-
Carbachol (full agonist control)
-
Atropine (antagonist control)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
-
-
Procedure:
-
Tissue Preparation: Prepare 350 µm thick slices from rat cerebral cortex.
-
Radiolabeling: Pre-incubate the slices in Krebs-Henseleit buffer containing myo-[³H]-inositol for 60 minutes at 37°C to allow for incorporation into membrane phosphoinositides.
-
Washing: Wash the slices thoroughly with fresh buffer to remove unincorporated radiolabel.
-
Stimulation: Incubate the labeled slices in buffer containing 10 mM LiCl (to inhibit inositol monophosphatase and allow for phosphate accumulation) and varying concentrations of the test compound or controls for 60 minutes.
-
Reaction Quenching: Terminate the reaction by adding ice-cold chloroform/methanol (1:2 v/v).
-
Phase Separation: Separate the aqueous and organic phases by adding chloroform and water, followed by centrifugation.
-
Isolation of Inositol Phosphates: Apply the aqueous phase to a Dowex AG1-X8 anion-exchange column. Wash the column extensively with water to remove free [³H]-inositol.
-
Elution: Elute the total [³H]-inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Quantification: Measure the radioactivity of the eluate using liquid scintillation counting. Data are typically expressed as a percentage of the response induced by a maximal concentration of the full agonist, carbachol.
-
Quantitative Data Summary: Muscarinic Receptor Ligands
The following table summarizes data for representative azaspiro[4.5]decane derivatives targeting muscarinic receptors. Direct comparison should be made with caution due to differing experimental conditions across studies.
| Compound ID | Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, µM) | Efficacy | Reference |
| Compound 17 | M₁/M₂ | - | - | Potent (in vivo) | [5][6] |
| Compound 18 | M₁ > M₂ | - | - | Partial Agonist (PI Hydrolysis) | [6] |
| YM796 | M₁ | - | (PI Hydrolysis) | - | [1] |
| Azaspirodecane 5a | Muscarinic | - | - | High Predicted Efficacy | [4] |
| Azaspirodecane 5b | Muscarinic | - | - | High Predicted Efficacy | [4] |
Section 3: Expanded Target Profile of the Azaspiro[4.5]decane Core
The versatility of the azaspiro[4.5]decane scaffold is evident from its interaction with a broad range of other significant biological targets.
Sigma-1 (σ₁) Receptors
Derivatives of the azaspiro[4.5]decane scaffold have shown significant activity as high-affinity ligands for the sigma-1 (σ₁) receptor.[1] The σ₁ receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[7] It is implicated in cellular stress responses, neuroprotection, and has emerged as a valuable target for tumor imaging due to its overexpression in various cancer cell lines.[7][8]
-
Mechanism of Action: Under basal conditions, the σ₁ receptor is associated with the chaperone BiP.[7] Upon stimulation by an agonist ligand, it dissociates from BiP and can interact with a variety of "client" proteins, including the IP3 receptor, thereby modulating intracellular Ca²⁺ signaling and mitochondrial function.[7] This modulation of cellular energy metabolism is a key area of investigation for cancer therapeutics.[7]
-
Experimental Protocol: σ₁ Receptor Competitive Binding Assay
-
Rationale: This assay quantifies the affinity of a test compound for the σ₁ receptor by measuring its ability to displace a known high-affinity radioligand. It is the gold-standard method for determining the binding constant (Kᵢ) and assessing selectivity versus the σ₂ subtype.
-
Objective: To determine the binding affinity (Kᵢ) and selectivity of an azaspiro[4.5]decane derivative for the σ₁ receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing σ₁ and σ₂ receptors (e.g., guinea pig brain, MCF7 cells).
-
-Pentazocine (selective σ₁ radioligand).
-
[³H]-DTG (non-selective σ₁/σ₂ radioligand, used with a σ₁ masking agent for σ₂ binding).
-
Haloperidol (for defining non-specific binding).
-
Test compound.
-
Tris-HCl buffer.
-
Glass fiber filters (GF/B).
-
Filtration manifold.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 2 nM -Pentazocine), and a range of concentrations of the test compound in Tris-HCl buffer.
-
For non-specific binding (NSB) wells, add a high concentration of haloperidol (e.g., 10 µM). For total binding (B₀) wells, add buffer only.
-
Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Rapidly terminate the reaction by harvesting the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
-
Repeat the procedure using a σ₂-selective assay to determine selectivity.
-
-
-
Quantitative Data Summary: Sigma-1 Receptor Ligands
| Compound ID | Target | Binding Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) | Reference |
| Compound A | σ₁ Receptor | 0.47 | 44 | [1] |
| Compound B | σ₁ Receptor | 5.4 | 30 | [1] |
| [¹⁸F]5a | σ₁ Receptor | 1.8 | >1000 (vs VAChT) | [8] |
Dopamine D₂/D₃ Receptors
The azaspirodecane scaffold is also present in ligands targeting dopamine receptors, particularly the D₂ and D₃ subtypes, which are members of the D₂-like family of GPCRs.[9] These receptors are critical targets for therapeutics treating CNS disorders, including schizophrenia, Parkinson's disease, and addiction.[10][11] D₂-like receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.[11]
Other Notable Targets
-
Mitochondrial Permeability Transition Pore (mPTP): Certain 1,3,8-triazaspiro[4.5]decane derivatives have been identified as novel inhibitors of the mPTP.[12][13] They act by targeting the c subunit of the F₁/F₀-ATP synthase complex, preventing pore opening, which is a key event in ischemia-reperfusion injury.[12][14] This represents a promising cardioprotective and neuroprotective strategy.
-
Antiviral Activity: 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated inhibitory activity against human coronavirus 229E replication, highlighting the potential of this scaffold in the development of novel antiviral agents.[3]
-
Kinase Inhibition: The azaspiro[4.5]decane core has been integrated into molecules that act as potent dual TYK2/JAK1 inhibitors and RIPK1 kinase inhibitors, suggesting applications in treating inflammatory and autoimmune diseases.[1]
Section 4: Future Directions and Therapeutic Potential
The 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane structure and the broader family of azaspiro[4.5]decane derivatives continue to be a highly productive platform for drug discovery. The demonstrated polypharmacology of this scaffold, with distinct derivative classes targeting muscarinic, sigma, and dopamine receptors, underscores its immense versatility.
Future research will likely focus on:
-
Optimizing Subtype Selectivity: Fine-tuning substitutions on the spirocyclic core to achieve even greater selectivity, for instance, between D₂ and D₃ dopamine receptors or between M₁ and M₂ muscarinic receptors, to minimize off-target effects.
-
Elucidating Novel Mechanisms: In-depth investigation into the mechanisms of action for the most potent compounds, particularly for less-understood targets like the σ₁ receptor and mPTP.
-
Expanding Therapeutic Applications: Leveraging the scaffold to design ligands for new targets in oncology, immunology, and infectious diseases, building on the promising initial findings.
-
In Vivo Characterization: Advancing the most promising lead compounds through rigorous in vivo studies to optimize pharmacokinetic and pharmacodynamic profiles for clinical development.
The rich chemical space and proven biological activity of azaspiro[4.5]decane derivatives ensure they will remain a valuable and compelling scaffold for the development of next-generation therapeutics.
References
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. Available from: [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. Available from: [Link]
-
Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. SFERA. Available from: [Link]
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed. Available from: [Link]
-
Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PubMed. Available from: [Link]
-
2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed. Available from: [Link]
-
Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. Available from: [Link]
-
Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Amanote Research. Available from: [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available from: [Link]
-
Novel Dopamine D2 and D3 Receptor Ligands. Grantome. Available from: [Link]
-
Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Technology Transfer. Available from: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. Available from: [Link]
-
Sigma receptor. Wikipedia. Available from: [Link]
-
Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available from: [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Available from: [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar. Available from: [Link]
-
Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. Molport. Available from: [Link]
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available from: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Available Technologies - NCI [techtransfer.cancer.gov]
- 11. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 12. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfera.unife.it [sfera.unife.it]
- 14. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocol for 2-Methyl-1,3-dioxa-8-azaspirodecane Hydrochloride
Application Note: Synthesis Protocol for 2-Methyl-1,3-dioxa-8-azaspiro[1]decane Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Methyl-1,3-dioxa-8-azaspiro[1]decane hydrochloride (CAS: 104925-07-7)[2]
Executive Summary & Strategic Rationale
Spirocyclic scaffolds, particularly spiro-acetals and spiro-piperidines, have gained immense traction in modern drug discovery. By increasing the sp³ carbon fraction (Fsp³) of a drug candidate, these motifs offer enhanced conformational restriction, improved metabolic stability, and superior pharmacokinetic profiles compared to their flat, aromatic counterparts.
The target compound, 2-Methyl-1,3-dioxa-8-azaspiro[1]decane hydrochloride , features a piperidine ring spiro-fused to a 1,3-dioxolane ring. As a Senior Application Scientist, I have designed this protocol to bypass the volatility issues of direct acetalization and the chemoselectivity challenges of secondary amines. The synthesis relies on a robust four-step sequence: Corey-Chaykovsky epoxidation , alkaline hydrolysis , acid-catalyzed transacetalization , and orthogonal Boc-deprotection .
Synthetic Workflow & Mechanistic Strategy
To ensure a self-validating and high-yielding process, the synthetic route utilizes N-Boc-4-piperidone as the starting material. The Boc protecting group is strategically chosen because it is stable to the strongly basic conditions of the first two steps and the mildly acidic conditions of the third step, but can be orthogonally cleaved under strictly anhydrous acidic conditions in the final step.
Figure 1: Four-step synthetic workflow for 2-Methyl-1,3-dioxa-8-azaspiro[1]decane hydrochloride.
Quantitative Stoichiometry
The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.
| Step | Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 1 | N-Boc-4-piperidone | 199.25 | 1.00 | 19.93 g | Starting Material |
| 1 | Trimethylsulfoxonium iodide | 220.07 | 1.20 | 26.41 g | Methylenating Agent |
| 1 | Sodium Hydride (60% in oil) | 24.00 | 1.20 | 4.80 g | Base |
| 2 | 2M NaOH (aq) | 40.00 | 3.00 | 150 mL | Hydrolysis Reagent |
| 3 | 1,1-Dimethoxyethane | 90.12 | 3.00 | 27.04 g | Acetalization Reagent |
| 3 | p-Toluenesulfonic acid | 190.22 | 0.10 | 1.90 g | Acid Catalyst |
| 4 | 4M HCl in Dioxane | 36.46 | 10.00 | 250 mL | Deprotecting Agent |
Step-by-Step Experimental Protocols
Step 1: Corey-Chaykovsky Epoxidation
Objective: Convert the ketone to a terminal spiro-epoxide (tert-butyl 1-oxa-6-azaspiro[3]octane-6-carboxylate)[4].
-
Preparation: Suspend sodium hydride (4.80 g, 60% dispersion) in anhydrous DMSO (150 mL) under an argon atmosphere.
-
Ylide Formation: Slowly add trimethylsulfoxonium iodide (26.41 g) portion-wise at room temperature. Causality: Trimethylsulfoxonium iodide is preferred over trimethylsulfonium iodide to ensure selective formation of the epoxide without unwanted rearrangement byproducts. Stir until hydrogen evolution ceases (~30 mins).
-
Reaction: Add a solution of N-Boc-4-piperidone (19.93 g) in DMSO (50 mL) dropwise over 20 minutes. Stir at room temperature for 12 hours.
-
Validation (QC): TLC (3:1 Hexanes/EtOAc) should show complete consumption of the ketone ( Rf=0.4 ) and the appearance of the epoxide ( Rf=0.6 , stains yellow with KMnO₄).
-
Workup: Quench with ice water (500 mL) and extract with EtOAc (3 × 200 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Alkaline Hydrolysis to 1,2-Diol
Objective: Regioselective ring-opening of the epoxide to yield tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate.
-
Reaction: Dissolve the crude epoxide from Step 1 in THF (200 mL). Add 2M aqueous NaOH (150 mL).
-
Heating: Reflux the biphasic mixture vigorously for 12 hours. Causality: Hydroxide attacks the less sterically hindered primary carbon of the epoxide via an S_N2 mechanism, exclusively yielding the desired primary-tertiary 1,2-diol.
-
Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with EtOAc (2 × 100 mL). Combine organics, dry, and concentrate to yield a white solid.
Step 3: Transacetalization
Objective: Form the 1,3-dioxolane ring.
-
Reaction: Dissolve the crude diol in anhydrous toluene (300 mL). Add 1,1-dimethoxyethane (27.04 g) and p-toluenesulfonic acid monohydrate (1.90 g).
-
Distillation: Equip the flask with a Dean-Stark trap filled with 4Å molecular sieves. Reflux the mixture for 6 hours.
-
Validation (QC): The reaction is driven to completion by the continuous removal of methanol. Causality: Direct acetalization with acetaldehyde is notoriously low-yielding due to its high volatility (bp 20 °C)[5]. Transacetalization with 1,1-dimethoxyethane allows for elevated temperatures, leveraging Le Chatelier's principle.
-
Workup: Cool the mixture, wash with saturated NaHCO₃ (100 mL) to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate to yield the Boc-protected spiro-acetal.
Figure 2: Mechanistic pathway of the acid-catalyzed transacetalization step.
Step 4: Orthogonal Boc Deprotection
Objective: Cleave the Boc group without hydrolyzing the acid-labile spiro-acetal to isolate the final hydrochloride salt[6],[7].
-
Reaction: Dissolve the Boc-protected spiro-acetal in a minimal amount of anhydrous dichloromethane (50 mL) and cool to 0 °C under argon.
-
Deprotection: Dropwise add 4M HCl in anhydrous dioxane (250 mL). Remove the ice bath and stir at room temperature for 2 hours.
-
Isolation: The product will precipitate out of the solution as a white crystalline solid. Filter the precipitate through a sintered glass funnel, wash generously with cold anhydrous diethyl ether (3 × 50 mL), and dry under high vacuum for 12 hours.
Expert Insights & Troubleshooting
-
Acetal Stability (The Water Problem): The 1,3-dioxolane ring is highly susceptible to hydrolysis in the presence of aqueous acid. It is absolutely critical that Step 4 is executed using strictly anhydrous HCl in dioxane[6]. Even trace amounts of moisture will lead to the collapse of the spiro-acetal back to the diol.
-
Dean-Stark Efficiency: During Step 3, if conversion stalls, replace the 4Å molecular sieves in the Dean-Stark trap halfway through the reaction. Methanol saturation in the sieves can halt the forward progress of the transacetalization[5].
-
Salt Hygroscopicity: The final hydrochloride salt (CAS: 104925-07-7) can be hygroscopic. Store the final product in a vacuum desiccator over P₂O₅ to maintain its structural integrity for long-term storage.
References
-
EvitaChem / Molport Chemical Database 2-methyl-1,3-dioxa-8-azaspiro[1]decane hydrochloride (CAS: 104925-07-7) URL:[Link]
-
PubMed Central (PMC) New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer (Details the synthesis of the spiro-epoxide intermediate). URL:[Link]
-
Journal of Organic Chemistry (ACS Publications) Synthesis of Non-symmetrical Dispiro-1,2,4,5-Tetraoxanes and Dispiro-1,2,4-Trioxanes Catalyzed by Silica Sulfuric Acid (Details the principles of transacetalization and overcoming volatility constraints). URL:[Link]
-
University of Cambridge Repository The total synthesis of the bioactive natural product plantazolicin A and its biosynthetic precursor plantazolicin B (Validates the use of anhydrous HCl in dioxane to selectively cleave Boc groups without destroying sensitive acetals). URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) The Discovery of Orally Active Triaminotriazine Aniline Amides as Inhibitors of p38 MAP Kinase (Demonstrates the standard protocol for Boc deprotection using 4N HCl in dioxane). URL:[Link]
Sources
- 1. WO2019238817A1 - Bifunctional molecules for targeting rpn11 - Google Patents [patents.google.com]
- 2. 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride | 104925-07-7 | Buy Now [molport.com]
- 3. 1-Oxa-6-azaspiro(2.5)octane | C6H11NO | CID 22042232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
The Spirocyclic Synthon: A Guide to 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride in Intermediate Chemistry
Introduction: Unveiling a Versatile Building Block
In the landscape of modern synthetic chemistry, the strategic use of bifunctional intermediates is paramount to the efficient construction of complex molecular architectures. 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (CAS No: 104925-07-7) represents a quintessential example of such a synthon.[1] This compound features a unique spirocyclic system where a piperidine ring is fused with a protected ketone in the form of a methyl-substituted dioxolane. This arrangement offers chemists a powerful tool: a latent ketone at the 4-position of a piperidine ring, with the secondary amine providing a reactive handle for a multitude of chemical transformations.
This guide provides an in-depth exploration of the applications of this versatile intermediate, focusing on its utility in the synthesis of pharmaceutically relevant scaffolds. We will delve into detailed protocols for its key transformations—N-alkylation and ketal deprotection—elucidating the chemical principles that underpin these procedures.
Physicochemical Properties of the Free Base (1,4-Dioxa-8-azaspiro[4.5]decane)
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 108-111 °C/26 mmHg | |
| Density | 1.117 g/mL at 20 °C | |
| Refractive Index | n20/D 1.4819 |
Core Applications in Pharmaceutical Synthesis
The inherent structural features of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride make it a valuable precursor in several areas of drug discovery. The piperidine moiety is a common motif in centrally active agents, and the protected ketone allows for late-stage functionalization or the synthesis of compounds where a ketone would be incompatible with earlier reaction steps.
Application I: Synthesis of σ₁ Receptor Ligands
The sigma-1 (σ₁) receptor is an intracellular chaperone protein implicated in a range of neurological and psychiatric conditions, as well as in cancer.[3] Modulators of this receptor are of significant interest for therapeutic development. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been successfully employed to synthesize potent and selective σ₁ receptor ligands.[1][4]
The secondary amine of the spirocycle serves as a nucleophile for the introduction of various arylalkyl side chains, which are crucial for high-affinity binding to the σ₁ receptor. The ketal protecting group not only masks the ketone but also imparts a degree of hydrophilicity that can be advantageous for pharmacokinetic properties.[1]
Application II: Precursor to Gabapentin Analogues and other CNS-Active Agents
Gabapentin is a widely used anticonvulsant and analgesic. The synthesis of conformationally restricted analogues of Gabapentin often employs spirocyclic intermediates to control the spatial orientation of the key pharmacophoric elements. By deprotecting the ketal to reveal the ketone and subsequently performing a series of transformations, such as a Hofmann rearrangement on a derived amide, it is possible to synthesize novel GABA analogues.[5] This strategy allows for the exploration of new chemical space around the Gabapentin scaffold, aiming for improved potency, selectivity, or pharmacokinetic profiles.
Furthermore, the related 1-oxa-8-azaspiro[4.5]decane skeleton has been instrumental in the development of M1 muscarinic agonists for the potential treatment of Alzheimer's disease, highlighting the broad utility of this spirocyclic system in CNS drug discovery.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the two fundamental transformations of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride: N-alkylation to introduce substituents on the piperidine nitrogen, and ketal deprotection to unmask the ketone functionality.
Protocol 1: N-Alkylation via Nucleophilic Substitution
This protocol details the N-alkylation of the spirocyclic amine with an alkyl or benzyl halide. The hydrochloride salt must first be neutralized or the reaction run in the presence of a base to liberate the free, nucleophilic secondary amine.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of the spirocyclic amine.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (MeCN) to form a suspension (approx. 0.1-0.2 M). To this, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq). The base neutralizes the HCl salt and the subsequent H-X formed. NaI is particularly useful when using alkyl chlorides or bromides, as it facilitates a Finkelstein reaction to generate the more reactive alkyl iodide in situ.
-
Addition of Electrophile: Add the corresponding alkyl or benzyl bromide (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃, KX, NaI). Wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or dichloromethane/methanol.[1]
Causality and Experimental Insights:
-
Choice of Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the piperidinium salt and scavenge the acid byproduct without causing unwanted side reactions. Stronger bases like NaH could deprotonate other positions and are generally not required.
-
Solvent Selection: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the cationic species while not interfering with the nucleophile.[6]
-
Catalyst: The use of NaI as a catalyst is a classic technique to accelerate Sₙ2 reactions involving less reactive alkyl chlorides or bromides.
Protocol 2: Ketal Deprotection via Acid-Catalyzed Hydrolysis
This protocol describes the removal of the methyl-dioxolane protecting group to reveal the ketone at the C-4 position of the piperidine ring. This transformation is crucial for subsequent modifications at this position.
Mechanism of Acid-Catalyzed Ketal Hydrolysis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - 1,4-dioxa-8-azaspiro[4.5]decane (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evaluation | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dioxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for In Vivo Assays of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (Y-27632), a ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Rho-Kinase (ROCK) Inhibition in In Vivo Research
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride, more commonly known in scientific literature as Y-27632, is a potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family.[1] This small molecule has become an invaluable tool in cellular and in vivo research due to its ability to modulate a wide array of cellular processes. The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell adhesion, motility, proliferation, and apoptosis.[2][3] Consequently, dysregulation of this pathway is implicated in a multitude of pathologies, making ROCK a compelling therapeutic target.
These application notes provide a comprehensive guide for researchers designing and executing in vivo assays with Y-27632. The protocols detailed herein are synthesized from established methodologies and aim to provide a robust framework for investigating the therapeutic potential of ROCK inhibition in various disease models.
Mechanism of Action: Understanding the "Why" Behind the Protocol
Y-27632 exerts its biological effects by competitively inhibiting the ATP-binding site of both ROCK-I and ROCK-II.[1] This inhibition prevents the phosphorylation of downstream ROCK substrates, which are pivotal in regulating the actin-myosin cytoskeleton.[4] The net effect is a reduction in cellular contraction, stress fiber formation, and an influence on cell survival and proliferation.[1][3] Understanding this mechanism is crucial for interpreting experimental outcomes and designing relevant in vivo studies.
Caption: Simplified signaling pathway of ROCK inhibition by Y-27632.
In Vivo Assay Protocols: A Practical Guide
The following protocols are examples of how Y-27632 can be applied in vivo to study its effects in different disease contexts. The choice of model, dosage, and administration route is critical and should be tailored to the specific research question.
Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
Rationale: The ROCK pathway has been identified as a potential therapeutic target in neurodegenerative diseases like ALS.[5] This protocol is based on studies evaluating the effect of Y-27632 on motor function in the SOD1G93A mouse model of ALS.[5]
Experimental Workflow:
Caption: Experimental workflow for in vivo testing of Y-27632 in an ALS mouse model.
Step-by-Step Methodology:
-
Animal Model: Utilize transgenic SOD1G93A mice, a well-established model for ALS.
-
Genotyping: Confirm the genotype of the mice using a standardized PCR protocol.[5]
-
Treatment Groups:
-
Administration: Administer Y-27632 orally via the drinking water. Prepare fresh solutions regularly to ensure stability.
-
Monitoring:
-
Motor Function: Perform weekly motor performance tests (e.g., rotarod, grip strength).
-
Body Weight: Monitor body weight twice weekly as an indicator of general health.
-
Survival: Record the date of death to determine overall survival.
-
-
Endpoint and Tissue Collection: At the pre-defined experimental endpoint or when mice reach a terminal stage, humanely euthanize the animals and collect relevant tissues (e.g., spinal cord, brain) for further analysis (e.g., histology, Western blot).
Data Presentation:
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Key Outcome Measures | Reference |
| Control | 0 | Oral (drinking water) | Baseline motor function, survival | [5] |
| Y-27632 (Low) | 2 | Oral (drinking water) | No significant improvement in motor function | [5] |
| Y-27632 (High) | 30 | Oral (drinking water) | Improved motor function in male mice | [5] |
Protocol 2: Assessment of Corneal Endothelial Regeneration in a Canine Model
Rationale: ROCK inhibitors have shown promise in promoting wound healing in the corneal endothelium.[6] This protocol outlines an in vivo model to assess the regenerative capacity of Y-27632 following corneal injury.[6]
Step-by-Step Methodology:
-
Animal Model: Use healthy beagles as a model for corneal cryoinjury.
-
Injury Induction: Induce a transcorneal freeze injury to the central cornea of one eye.
-
Treatment Groups:
-
Vehicle Control Group: Topical application of the vehicle solution.
-
Y-27632 Group: Topical application of 10 mM Y-27632 solution.[6]
-
-
Administration: Apply the respective solutions topically to both eyes at least four times daily for the duration of the study (e.g., 56 days).[6]
-
Monitoring and Analysis:
-
Endpoint: At the end of the study period, assess the overall corneal health and transparency.
Data Presentation:
| Treatment Group | Concentration (mM) | Administration Route | Key Outcome Measures | Reference |
| Vehicle Control | 0 | Topical | Baseline corneal thickness and endothelial cell density | [6] |
| Y-27632 | 10 | Topical | Significantly decreased corneal thickness and increased endothelial cell density | [6] |
Considerations for In Vivo Studies with Y-27632
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal therapeutic concentration for the specific animal model and disease context. As seen in the ALS model, a low dose may not be effective.[5]
-
Pharmacokinetics: The route of administration and the formulation of Y-27632 will influence its bioavailability and efficacy.
-
Gender Differences: As demonstrated in the SOD1G93A mouse study, the effects of Y-27632 can be gender-specific.[5] It is important to include both male and female animals in study designs.
-
Off-Target Effects: While Y-27632 is a selective ROCK inhibitor, it can inhibit other kinases at higher concentrations.[7] Researchers should be mindful of potential off-target effects.
Conclusion
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (Y-27632) is a powerful research tool for investigating the in vivo roles of the Rho/ROCK signaling pathway. The protocols and considerations outlined in these application notes provide a foundation for designing rigorous and reproducible preclinical studies. By carefully selecting animal models, optimizing dosing regimens, and employing relevant outcome measures, researchers can effectively evaluate the therapeutic potential of ROCK inhibition across a spectrum of diseases.
References
-
Tönges, L., et al. (2014). The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Zhang, L., et al. (2011). ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. PLOS ONE. Available at: [Link]
-
Li, Y., et al. (2017). Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. Cell Proliferation. Available at: [Link]
-
Heidari, B., et al. (2020). The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells. Reproduction in Domestic Animals. Available at: [Link]
-
Uehata, M., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Cellular and Molecular Life Sciences. Available at: [Link]
-
Ross, M., et al. (2020). Investigating the effects of Rho-associated kinase (ROCK) inhibitor Y-27632 on Mesenchymal Stem Cell (MSC) proliferation and functionality during culture. ResearchGate. Available at: [Link]
-
Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Horani, R. A., et al. (2022). ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis. Frontiers in Immunology. Available at: [Link]
-
Ishida, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Ramm, R., et al. (2023). Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells. Frontiers in Veterinary Science. Available at: [Link]
-
Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Nie, Y., et al. (2010). The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. PLOS ONE. Available at: [Link]
-
Iwabe, S., et al. (2019). Topical Rho-Associated Kinase Inhibitor, Y27632, Accelerates Corneal Endothelial Regeneration in a Canine Cryoinjury Model. Cornea. Available at: [Link]
-
Hakobyan, A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]
-
Papanastasiou, I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available at: [Link]
-
Lee, S., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis [frontiersin.org]
- 5. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Rho-Associated Kinase Inhibitor, Y27632, Accelerates Corneal Endothelial Regeneration in a Canine Cryoinjury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
Comprehensive Spectroscopic Characterization of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl: An Integrated NMR and Mass Spectrometry Approach
An Application Note and Protocol from the Senior Application Scientist
Abstract
This technical guide provides a detailed protocol for the structural elucidation and characterization of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. As a key intermediate in pharmaceutical synthesis, rigorous confirmation of its molecular structure is paramount. This document outlines a comprehensive approach utilizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure scientifically sound and reproducible results. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the characterization of complex heterocyclic molecules.
Introduction
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic system, which consists of a piperidine ring and a dioxolane ring sharing a single carbon atom.[1][2] The hydrochloride salt form enhances its stability and solubility, making it a versatile building block in medicinal chemistry. The unique spiroketal and piperidine moieties present in its structure necessitate a multi-faceted analytical approach for unambiguous characterization.[1][3]
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.[4] Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework. Concurrently, Mass Spectrometry (MS) offers precise molecular weight determination and valuable structural information through the analysis of fragmentation patterns.[5] This integrated methodology ensures a high degree of confidence in the structural assignment.
Experimental Workflow
The comprehensive characterization of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl follows a logical progression from sample preparation to advanced data analysis. The workflow is designed to maximize the quality and information content of the acquired data.
Caption: Experimental workflow for the characterization of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl.
NMR Spectroscopic Characterization
Rationale for Experimental Design
The choice of solvent is critical for NMR analysis. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents for the hydrochloride salt. D₂O offers the advantage of exchanging the acidic N-H proton, simplifying the spectrum. DMSO-d₆, on the other hand, allows for the observation of the N-H proton signal. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons.[6]
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
Expected Spectral Data and Interpretation
The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons.[8]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |
| 2 | -CH₃ | ~1.3 | ~20 | Doublet | 3H |
| 2 | -CH | ~4.8 | ~100 | Quartet | 1H |
| 4, 5 | -OCH₂CH₂O- | ~3.9 | ~65 | Singlet/Multiplet | 4H |
| 6, 10 | Piperidine C6, C10 | ~1.8 - 2.0 | ~35 | Multiplet | 4H |
| 7, 9 | Piperidine C7, C9 | ~3.0 - 3.2 | ~50 | Multiplet | 4H |
| 8 | Spiro Carbon | - | ~108 | - | - |
| - | N-H | Variable (if in DMSO-d₆) | - | Broad Singlet | 1H |
Note: These are approximate values and can vary based on solvent and concentration.
The protons on the piperidine ring often exhibit complex splitting patterns due to axial and equatorial environments and chair-chair interconversion.[6] 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in definitively assigning the proton and carbon signals, respectively.
Mass Spectrometry Characterization
Rationale for Experimental Design
Electrospray ionization (ESI) is the preferred ionization method for the hydrochloride salt of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane as it is a soft ionization technique that typically produces the protonated molecular ion with minimal fragmentation.[9] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the molecular ion, providing structural information.[10] High-resolution mass spectrometry (e.g., using a Q-TOF or Orbitrap analyzer) is crucial for determining the elemental composition of the parent ion and its fragments.[11]
Detailed Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or a methanol/water mixture.
-
A small amount of formic acid may be added to promote protonation.
-
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
MS/MS Acquisition:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID).
-
Vary the collision energy to obtain a comprehensive fragmentation pattern.
-
Expected Mass Spectrum and Fragmentation Analysis
The molecular formula of the free base is C₈H₁₅NO₂. The expected monoisotopic mass is 157.1103 u. The protonated molecular ion ([M+H]⁺) should be observed at an m/z of approximately 158.1176.
Cyclic amines are known to produce a discernible molecular ion peak.[12][13] The fragmentation of the piperidine ring is a key diagnostic feature.[14] Common fragmentation pathways for cyclic amines involve α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring cleavage.[12][15]
Table 2: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | Possible Origin |
| [M+H]⁺ | 158.1176 | Protonated Molecular Ion |
| [M+H - CH₃]⁺ | 142.0863 | Loss of the methyl group from the dioxolane ring |
| [M+H - C₂H₄O]⁺ | 114.0863 | Cleavage of the dioxolane ring |
| [C₅H₁₀N]⁺ | 84.0808 | Piperidine ring fragment after α-cleavage |
The fragmentation pattern will provide confirmatory evidence for the presence of both the dioxolane and piperidine ring systems. The high-resolution mass data allows for the confident assignment of elemental compositions to the observed fragments.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl. The protocols and expected data presented in this guide offer a robust framework for researchers to confidently verify the identity and purity of this important synthetic intermediate. Adherence to these methodologies ensures the generation of high-quality, reproducible data that meets the rigorous standards of the pharmaceutical industry.
References
- Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications.
- ResearchGate. ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. The...
- ACS Omega. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Publications. Published June 8, 2020.
- Whitman College. GCMS Section 6.15.
- JoVE. Video: Mass Spectrometry of Amines. Published April 30, 2023.
- BenchChem. Technical Support Center: NMR Analysis of Anilino-piperidines.
- ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- Mass Spectrometry: Fragmentation.
- Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry.
- Streptospirodienoic acids A and B, 6,6-spiroketal polyketides from Streptomyces sp.
- Beilstein Journals. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Published August 19, 2015.
- Chemical Reviews. Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. ACS Publications. Published November 30, 2005.
- ResearchGate. Natural products containing a spiroacetal structure. (a,b) Schematic...
- ACS Publications. Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for. Published December 9, 2024.
- ChemicalBook. 1 4-dioxa-8-azaspiro(4.5)decane(42899-11-6) 1 h nmr.
- MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Published June 4, 2021.
- Universitat Autònoma de Barcelona Research Portal. 13>C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Published January 1, 1993.
- ResearchGate. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Published May 3, 2018.
- ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
- MolPort. 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride.
- SpectraBase. 1,6-Dioxaspiro[4.5]decane, 2-methyl-, (2R-trans)-.
- ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Published June 19, 2015.
- ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Published August 6, 2025.
- PubChem. 8-Methyl-2-(1-piperidinyl)-2-azaspiro(4.5)decane-1,3-dione.
- SFERA. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Published May 21, 2025.
- Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra.
- Chemguide. mass spectra - fragmentation patterns.
- PubChem. 8-Azaspiro(4.5)decane.
- Sigma-Aldrich. 1,4-Dioxa-8-azaspiro 4.5 decane for synthesis 177-11-7.
- PubMed. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry. Published October 15, 2008.
- SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra.
- NextSDS. 2-Azaspiro[4.5]decane-1,3-dithione, 2-methyl-.
- NMR Solvent data chart.
Sources
- 1. BJOC - Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Streptospirodienoic acids A and B, 6,6-spiroketal polyketides from Streptomyces sp. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bkinstruments.co.kr [bkinstruments.co.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db-thueringen.de [db-thueringen.de]
- 11. scispace.com [scispace.com]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. jove.com [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: Preparation of Pharmacological Screening Media using 2-Methyl-1,3-dioxa-8-azaspirodecane hydrochloride
Application Note: Preparation of Pharmacological Screening Media using 2-Methyl-1,3-dioxa-8-azaspiro[1]decane hydrochloride
Target Audience: Researchers, assay development scientists, and high-throughput screening (HTS) engineers. Application: In vitro cell-based assays, GPCR functional screening, and neuropharmacological profiling.
Introduction & Mechanistic Rationale
The compound 2-Methyl-1,3-dioxa-8-azaspiro[1]decane hydrochloride (CAS: 104925-07-7) is a specialized spirocyclic piperidine derivative [1]. In modern drug discovery, spirocyclic scaffolds are highly valued for their rigid, three-dimensional structures, which often provide superior target binding affinity and metabolic stability compared to traditional flat aromatic rings.
When preparing cell culture media with this Custom Pharmacological Modulator (CPM), scientists must navigate two critical biochemical challenges:
-
The Hydrochloride (HCl) Salt Effect: The dissolution of HCl salts in unbuffered aqueous solutions causes a rapid drop in pH. This localized acidity can induce metabolic shock in cultured cells and alter the pharmacological readout.
-
Spiroketal Stability: The 1,3-dioxolane ring (acetal linkage) is sensitive to acidic hydrolysis. Exposing the compound to unbuffered aqueous environments during intermediate dilution can compromise the structural integrity of the spiro-system before it even reaches the cells.
To ensure reproducible, artifact-free data, this protocol outlines a self-validating methodology for formulating assay media that protects the compound's structural integrity while maintaining optimal physiological conditions for the cells [2].
Table 1: Physicochemical Properties of the Target Compound
| Property | Specification | Experimental Implication |
| Chemical Name | 2-Methyl-1,3-dioxa-8-azaspiro[1]decane HCl | Contains acid-sensitive spiroketal moiety. |
| CAS Number | 104925-07-7 | Reference identifier for procurement [1]. |
| Molecular Weight | 193.67 g/mol | Used for precise molarity calculations. |
| Solubility | DMSO, Water (pH dependent) | Requires anhydrous DMSO for primary stock to prevent premature hydrolysis. |
Experimental Workflow & Pathway
The following workflow illustrates the critical path from solid active pharmaceutical ingredient (API) to validated assay media. By utilizing an intermediate dilution step, we prevent the "protein crash-out" that occurs when highly concentrated DMSO stocks are added directly to fetal bovine serum (FBS)-containing media.
Workflow for MDAD-HCl media preparation and quality control validation.
Step-by-Step Media Preparation Protocol
This protocol is designed to generate a 10 µM final assay concentration , a standard starting point for phenotypic and target-based high-throughput screening [3].
Phase 1: Primary Stock Preparation (1000x)
Objective: Create a stable, highly concentrated stock while preventing spiroketal hydrolysis.
-
Equilibration: Allow the vial of 2-Methyl-1,3-dioxa-8-azaspiro[1]decane hydrochloride to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which can initiate localized hydrolysis.
-
Weighing: Accurately weigh 1.94 mg of the compound using a micro-analytical balance.
-
Dissolution: Dissolve the powder in exactly 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM (1000x) stock solution .
-
Homogenization: Vortex for 30 seconds. Aliquot the stock into 50 µL volumes in amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles. Store at -20°C.
Phase 2: Intermediate Working Solution (10x)
Objective: Step down the DMSO concentration and buffer the HCl salt prior to protein exposure.
-
Buffer Preparation: Prepare a dilution buffer of Dulbecco’s Phosphate-Buffered Saline (DPBS) supplemented with 10 mM HEPES (pH 7.4). Causality: The HEPES immediately neutralizes the acidic microenvironment created by the HCl salt, protecting the acetal ring.
-
Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of the HEPES-buffered DPBS.
-
Mixing: Pipette up and down gently. This yields a 100 µM (10x) intermediate solution containing 1% DMSO.
Phase 3: Final Assay Media Formulation (1x)
Objective: Achieve the final screening concentration while maintaining cell viability.
-
Basal Media: Warm the desired basal cell culture media (e.g., DMEM/F12) supplemented with 10% Heat-Inactivated FBS and 1x GlutaMAX to 37°C.
-
Supplementation: Transfer 1.0 mL of the 10x intermediate solution dropwise into 9.0 mL of the warmed complete media while gently swirling.
-
Final State: This yields 10 mL of Final Assay Media at 10 µM MDAD-HCl , with a final DMSO concentration of 0.1% (v/v) . Causality: Keeping DMSO at or below 0.1% is a strict requirement to prevent solvent-induced cytotoxicity and off-target transcriptomic alterations [4].
Table 2: Media Formulation Matrix
| Phase | Target Concentration | Vehicle / Diluent | Final DMSO Content | Volume Prepared |
| Primary Stock | 10 mM (1000x) | Anhydrous DMSO | 100% | 1.0 mL |
| Intermediate | 100 µM (10x) | DPBS + 10 mM HEPES | 1.0% | 1.0 mL |
| Final Media | 10 µM (1x) | Complete DMEM/F12 | 0.1% | 10.0 mL |
Quality Control & Self-Validating System
To ensure the trustworthiness of the assay, the prepared media must undergo a self-validating Quality Control (QC) checkpoint before being applied to the cell culture plates. Do not skip these steps.
-
pH Verification: Extract a 500 µL aliquot of the Final Assay Media. Measure the pH using a micro-probe pH meter.
-
Acceptance Criteria: pH must be between 7.35 and 7.45 . If the pH has dropped below 7.3 (due to the HCl salt), the buffering capacity of the basal media is insufficient. Discard and remake using 25 mM HEPES.
-
-
Osmolality Check: Measure the osmolality using a freezing-point osmometer.
-
Acceptance Criteria:280–320 mOsm/kg . Deviations indicate evaporation or calculation errors during salt addition.
-
-
Vehicle Control Validation: Always prepare a parallel "Vehicle Control Media" by substituting the MDAD-HCl stock with pure anhydrous DMSO in Phase 1. The cellular response (e.g., via CellTiter-Glo viability assay) of the test media must be normalized against this specific vehicle control to definitively isolate the pharmacological effect of the spirocyclic compound from solvent artifacts [2].
References
-
Chew et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols (NIH PMC). Retrieved from[Link]
-
Harmych et al. (2023). Protocol for high-throughput drug screening in 384-well 3D collagen cultures of SC colorectal cancer cells using colony morphology as a readout. STAR Protocols (NIH PMC). Retrieved from[Link]
-
Deng et al. (2020). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols (NIH PMC). Retrieved from[Link]
Crystallization Protocols for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride: Balancing Acetal Stability and Salt Hygroscopicity
Spirocyclic piperidines are increasingly utilized in modern drug discovery to increase the fraction of sp³ carbons ( Fsp3 ), thereby enhancing three-dimensional target engagement and improving aqueous solubility[1]. 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is a prime example of such a scaffold. However, isolating and crystallizing this compound presents a unique physicochemical paradox: the spiro-fused 1,3-dioxolane ring is an acetal, which is highly susceptible to acid-catalyzed hydrolysis, while the piperidine nitrogen requires formulation as a hydrochloride salt to maximize stability.
As an application scientist, navigating this paradox requires moving beyond standard salt-formation templates and engineering a strictly controlled, anhydrous crystallization environment.
Physicochemical Profiling & Causality
To design a robust crystallization protocol, we must first establish the causality behind our solvent and reagent choices. The addition of standard aqueous hydrochloric acid to the spirocyclic free base generates hydronium ions. Even mild local acidity in the presence of water will rapidly cleave the 1,3-dioxolane ring into a piperidone derivative and acetaldehyde[2].
Furthermore, the resulting hydrochloride salt is highly hygroscopic. If exposed to high ambient humidity—such as the atmospheric conditions currently present in Singapore—the salt will rapidly absorb moisture and undergo deliquescence, which can subsequently trigger solid-state hydrolysis over time. Therefore, the crystallization environment must utilize anhydrous acid sources and anti-solvent precipitation techniques[3].
Quantitative Physicochemical Profile
| Parameter | Value / Characteristic | Experimental Implication |
| Molecular Structure | Spirocyclic piperidine acetal | Requires strict avoidance of aqueous acids to prevent ring-opening[4]. |
| pKa (Estimated) | ~9.5 (Secondary Amine) | Readily forms salts with strong acids; susceptible to over-acidification. |
| Acetal Stability | Labile in aqueous acid | Reactive crystallization must use anhydrous HCl (e.g., in 1,4-dioxane)[2]. |
| Salt Hygroscopicity | High | Isolation must occur under an inert gas (N₂) sweep to prevent deliquescence. |
| Solubility (HCl Salt) | High in MeOH/H₂O; Low in Alkanes | Isopropanol (solvent) and Heptane (anti-solvent) form an ideal binary system. |
Crystallization Workflow
The following decision tree maps the logical progression from the sensitive free base to the stable, crystalline hydrochloride salt.
Workflow for anhydrous reactive crystallization of spirocyclic acetal hydrochlorides.
Experimental Methodologies
Protocol A: Anhydrous Reactive Crystallization (Free Base to HCl Salt)
Causality: Using anhydrous HCl in 1,4-dioxane prevents the introduction of water, thereby neutralizing the amine to form the salt without providing the aqueous medium required for acetal hydrolysis[3]. Isopropanol (IPA) is chosen as the primary solvent because it solubilizes the free base well but has a steep solubility curve for the resulting HCl salt at lower temperatures.
-
Dissolution: Dissolve 10.0 g of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane free base in 100 mL of anhydrous Isopropanol (IPA) in a thoroughly dried, nitrogen-purged jacketed reactor.
-
Controlled Acidification: Cool the solution to 0–5 °C. Dropwise, add 1.05 equivalents of anhydrous HCl (4M in 1,4-dioxane). Critical Step: Maintain the internal temperature below 10 °C. Exothermic spikes combined with local acid concentration can degrade the acetal[2].
-
Nucleation & Aging: Stir the mixture at 5 °C for 30 minutes. If spontaneous nucleation does not occur, introduce 0.1% w/w seed crystals of the authentic HCl salt to bypass the metastable zone.
-
Anti-Solvent Addition: Over the course of 1 hour, slowly charge 150 mL of anhydrous heptane (anti-solvent) via a dosing pump. This drives the supersaturation and maximizes the yield of the highly polar salt.
-
Isolation: Filter the resulting white crystalline slurry using a sintered glass funnel. Critical Step: Perform the filtration under a strict nitrogen blanket. Exposure to ambient humidity will cause the filter cake to absorb water and turn into a sticky paste. Wash the filter cake with 30 mL of cold, anhydrous IPA/heptane (1:2 v/v).
-
Drying: Dry the crystals in a vacuum oven at 40 °C with a slight nitrogen bleed for 12 hours to remove residual dioxane and heptane.
Protocol B: Self-Validating Quality Control System
Causality: A protocol is only scientifically valid if it contains internal checks to prove the structural liabilities were mitigated. Because acetal cleavage is the primary failure mode, specific analytical gates must be established immediately after drying.
-
¹H NMR (Acetal Integrity Check): Dissolve a 5 mg sample of the dried crystals in anhydrous DMSO-d₆.
-
Validation: Confirm the presence of the acetal methine proton (typically ~4.8–5.2 ppm). Ensure the absolute absence of an aldehyde proton peak (~9.5–10.0 ppm), which would indicate that acetaldehyde was released via hydrolysis[2].
-
-
Karl Fischer (KF) Titration: Analyze a 100 mg sample using coulometric KF titration.
-
Validation: Water content must be <0.5% w/w, validating the anhydrous nature of the product and confirming that the nitrogen blanket successfully prevented ambient moisture absorption.
-
-
X-Ray Powder Diffraction (XRPD):
-
Validation: Analyze the powder to confirm a sharp, highly crystalline diffraction pattern. This ensures that the rapid anti-solvent addition did not cause an amorphous salt to crash out, which would suffer from poor long-term stability.
-
References
-
Drug Hunter. The Spirocycle Surge in Drug Discovery. Drug Hunter Publications. [Link]
-
Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. ACS Publications.[Link]
- European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
Sources
Troubleshooting low yield in 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride synthesis
Technical Support Center: 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a primary focus on diagnosing and resolving issues of low yield. Our approach is rooted in mechanistic principles to empower you to make informed, data-driven decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride?
A1: The synthesis is typically a two-step process starting from 4-piperidone.
-
Step 1: Acid-Catalyzed Ketalization. 4-piperidone (or its hydrochloride salt) is reacted with 1,2-propanediol in the presence of an acid catalyst. This reaction forms the spiroketal, 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane, as a free base. This is a reversible equilibrium reaction.
-
Step 2: Hydrochloride Salt Formation. The resulting free base is then treated with hydrochloric acid in an anhydrous organic solvent to precipitate the final hydrochloride salt.
If starting with N-protected 4-piperidone (e.g., N-Boc-4-piperidone), a third deprotection step is required prior to or concurrently with the salt formation.[1]
Q2: My overall yield is consistently low. Which step is the most probable cause?
A2: The most critical and often yield-limiting step is the initial acid-catalyzed ketalization.[2] This is a reversible reaction where water is produced as a byproduct. According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the starting materials, thus preventing the reaction from reaching completion and significantly lowering the yield of the desired spiroketal.[3] Issues in the subsequent salt formation step, such as improper solvent selection, typically lead to recovery problems rather than low reaction yield.
Q3: I am observing incomplete conversion in the ketalization step. How can I drive the reaction to completion?
A3: The key to maximizing yield in a reversible ketalization is the effective and continuous removal of water from the reaction medium.[2][3] Several techniques can be employed, each with specific advantages.
-
Azeotropic Reflux with a Dean-Stark Trap: This is the classic and highly effective method. The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane). As the mixture refluxes, the water-azeotrope distills into the Dean-Stark trap, where the water separates and is collected, while the solvent returns to the reaction flask. This physically removes the water, continuously shifting the equilibrium toward the product.[1][4]
-
Use of Dehydrating Agents: Chemical or physical dehydrating agents can be added directly to the reaction.
-
Molecular Sieves: 4 Å molecular sieves are particularly effective for small-scale reactions as they selectively trap water molecules.[4] It is crucial to use properly activated (oven-dried) sieves.
-
Orthoesters: Reagents like trimethyl orthoformate (TMOF) can be used as chemical water scavengers. TMOF reacts with water to produce methanol and methyl formate, which typically do not interfere with the primary reaction.[5]
-
Troubleshooting Guide: Low Yield in Ketalization
This section provides a systematic approach to diagnosing and resolving the root causes of low yield in the spiroketal formation step.
Problem 1: Reaction Stalls or Fails to Reach Completion
| Probable Cause | Diagnostic Check | Recommended Solution |
| Inefficient Water Removal | Observe the Dean-Stark trap; is water collecting? Are molecular sieves freshly activated? | Implement or optimize a water removal technique. For Dean-Stark, ensure a proper reflux rate. For sieves, use a larger quantity or a freshly activated batch.[4] |
| Insufficient or Inappropriate Catalyst | The reaction pH is not sufficiently acidic. | Use a catalytic amount (0.1-5 mol%) of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[1][6] In some cases, Lewis acids may also be effective. |
| Sub-optimal Reaction Temperature | The reaction is being run at too low a temperature to overcome the activation energy. | While some ketalizations work at room temperature, many require heating to reflux to facilitate both the reaction rate and azeotropic water removal.[3] Experiment with a temperature range from room temperature up to the boiling point of the chosen solvent. |
| Impure Starting Materials | Check the purity of 4-piperidone and 1,2-propanediol via NMR or GC-MS. | Purify starting materials before the reaction. 4-piperidone can degrade over time; using fresh or purified starting material is critical.[7] |
Problem 2: Formation of Significant Byproducts
| Probable Cause | Diagnostic Check | Recommended Solution |
| Self-Condensation of 4-Piperidone | TLC or LC-MS analysis of the crude mixture shows higher molecular weight species. | Lower the reaction temperature. While heat can improve the rate, excessive heat can promote side reactions. A systematic optimization of temperature is recommended.[7] |
| Decomposition of Product | Monitor the reaction over time via TLC/LC-MS. Does the product spot appear and then diminish while new impurity spots form? | The spiroketal may be unstable to prolonged exposure to strong acid at high temperatures.[8] Reduce the reaction time or consider using a milder acid catalyst. A buffered system might also mitigate degradation. |
| Stereoisomer Formation | 1,2-propanediol is chiral, and its reaction with the prochiral ketone can lead to diastereomers, potentially complicating purification. | This is an inherent aspect of the reaction. While it doesn't lower total yield, it can complicate purification and isolation of a single isomer. Utilize high-resolution chromatography for separation if a single diastereomer is required. |
Experimental Protocols & Visualization
Protocol 1: Optimized Ketalization with Dean-Stark Apparatus
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 4-piperidone hydrochloride (1.0 eq), 1,2-propanediol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Diagram 2: Troubleshooting Decision Tree for Low Ketalization Yield
Caption: Decision tree for diagnosing low ketalization yield.
Purification & Salt Formation FAQs
Q4: How should I purify the crude free-base spiroketal before forming the hydrochloride salt?
A4: Purification at this stage can be crucial for obtaining a clean final product. Since the free base contains a secondary amine, it is moderately polar. Standard silica gel column chromatography is often effective. A gradient elution system starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol) is recommended. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent the product from tailing on the acidic silica gel.[9]
Q5: My hydrochloride salt precipitates as an oil or fails to crystallize. How can I obtain a solid?
A5: This is a common issue related to solvent choice and purity.
-
Solvent System: The ideal solvent should readily dissolve the free base but have very low solubility for the hydrochloride salt. A common and effective method is to dissolve the free base in a minimal amount of a solvent like anhydrous diethyl ether, dioxane, or ethyl acetate, and then add a solution of HCl in the same solvent (or HCl in dioxane) dropwise with vigorous stirring.[1] If an oil forms, try cooling the mixture, scratching the inside of the flask with a glass rod to induce crystallization, or adding a small seed crystal if available.
-
Anti-Solvent Addition: If oiling persists, you can dissolve the crude salt in a polar solvent where it is soluble (e.g., methanol or isopropanol) and then slowly add a non-polar "anti-solvent" (e.g., diethyl ether or hexane) until the solution becomes turbid, then cool to promote crystallization.
-
Purity: Impurities can act as crystal growth inhibitors. If the free base was not purified, residual starting materials or byproducts might be preventing crystallization. Purifying the free base before salt formation is the best remedy.[7]
References
-
Jia, H., Du, D., Ma, K., Zhao, Y., Wang, Y., & Zhu, Z. (2017). Optimization and process intensification of ketal reaction in industrial ibuprofen synthesis. Chemical Engineering Transactions, 61, 691-696. [Link]
-
Gravel, M., & Hall, D. G. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11259–11264. [Link]
-
Li, Z., Sun, J., & Li, Y. (2016). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 21(11), 1547. [Link]
-
Zhang, Z., Chen, J., Li, Y., & Zhang, A. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Catalysts, 8(2), 51. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. [Link]
-
Reddy, D. S., & Kumar, V. (2007). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 11(13), 1145–1176. [Link]
-
Perron, F., & Albizati, K. F. (2006). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 106(3), 544–616. [Link]
-
Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2004). Synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 82, 149. [Link]
-
Extraction Method. (n.d.). [PDF]. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aidic.it [aidic.it]
- 3. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. teledynelabs.com [teledynelabs.com]
Technical Support Center: Optimizing HPLC Retention Times for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
This guide provides in-depth technical support for scientists, researchers, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. The unique structural characteristics of this spirocyclic amine present specific chromatographic challenges. This document is structured as a series of questions and answers to directly address common issues, moving from initial method development to advanced troubleshooting of retention time and peak shape problems. The methodologies described are designed to be self-validating, with a strong emphasis on the scientific principles behind each procedural step.
Part 1: Analyte Characterization & Initial Method Development
A robust HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the selection of appropriate starting conditions.
Q1: What are the key physicochemical properties of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride that influence HPLC behavior?
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is a moderately polar, basic compound. Its structure contains a tertiary amine within a spirocyclic system, which is the most influential feature for HPLC method development. As a hydrochloride salt, it is supplied in its protonated, cationic form.
The central challenge in its analysis is managing the charge state of the tertiary amine. In reversed-phase HPLC, the analyte's polarity is the primary driver of retention; a more polar (charged) compound will have less retention on a non-polar stationary phase (like C18), while a more non-polar (neutral) compound will be retained longer. The pH of the mobile phase directly controls this equilibrium.
| Property | Inferred Value / Characteristic | Chromatographic Implication |
| Chemical Structure | C₉H₁₈ClNO | Contains a basic tertiary amine, two ether oxygens, and a methyl group. |
| Molecular Weight | ~191.7 g/mol [1] | A small molecule, generally well-suited for standard HPLC analysis. |
| pKa (of conjugate acid) | Estimated 9-10 | The tertiary amine will be fully protonated (cationic) at pH < 7 and predominantly neutral at pH > 11. The mobile phase pH is therefore a critical parameter for controlling retention. |
| logP | Estimated 1.5 - 2.5[1] | Indicates moderate polarity. Retention on a standard C18 column may be limited, especially under highly organic mobile phase conditions. |
| Solubility | Soluble in aqueous solutions[2] | As a hydrochloride salt, it is expected to be readily soluble in typical HPLC mobile phases like water, methanol, and acetonitrile. |
Q2: What is a recommended starting point for developing a reversed-phase HPLC method for this compound?
For a basic compound like this, a low-pH mobile phase is the most reliable starting point. This approach ensures the analyte exists in a single, protonated state, leading to more reproducible retention times. It also suppresses the ionization of residual silanols on the silica-based stationary phase, which minimizes undesirable secondary interactions that cause peak tailing.[3]
Recommended Starting Conditions (Reversed-Phase):
| Parameter | Recommendation | Rationale & Expert Notes |
| Column | C18, 2.5-5 µm, 4.6 x 150 mm | A standard C18 provides a good balance of hydrophobicity and is a versatile starting point. Ensure the column is from a high-purity silica batch to minimize silanol activity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Creates a low pH environment (~2.7) to ensure the analyte is consistently protonated. Formic acid is volatile and MS-compatible.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its low viscosity and good UV transparency.[5] |
| Gradient | 5% to 95% B in 15 minutes | A broad scouting gradient is essential to determine the approximate elution conditions before optimizing. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reduces mobile phase viscosity.[6] |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase A (or Water/ACN 90/10) | The sample should be dissolved in a solvent weaker than or equal in strength to the initial mobile phase to prevent peak fronting and splitting.[3] |
| Detection | UV at 210 nm or CAD/ELSD/MS | The molecule lacks a strong chromophore, so low UV wavelength is necessary. Mass-based detection is ideal. |
Part 2: Troubleshooting Guide: Retention Time & Peak Shape Issues
This section addresses the most common problems encountered during method development and routine analysis.
Issue 1: Inconsistent or Drifting Retention Times
Retention time (RT) stability is the cornerstone of a reliable HPLC method. Drifting RT can compromise peak identification and quantification.
Q3: My retention time is steadily decreasing/increasing. What is the cause and how do I fix it?
This issue can be diagnosed by determining if the drift is systematic (chemical) or proportional (mechanical). First, check the retention time of an unretained compound (t₀, or void volume marker like uracil). If t₀ is also drifting proportionally with your analyte, the issue is likely mechanical (e.g., flow rate). If t₀ is stable but your analyte RT is drifting, the issue is chemical.[7]
The following workflow can be used to diagnose the root cause:
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 5. Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples | IntechOpen [intechopen.com]
- 6. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Removing impurities from 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride samples
Welcome to the Advanced Technical Support Center for spirocyclic piperidine derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation, purification, and troubleshooting of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride .
Spirocyclic piperidine ketals are highly valued in medicinal chemistry for their three-dimensional structural properties, which often improve the pharmacokinetic profiles of drug candidates[1]. However, the inherent chemical tension between the basic piperidine nitrogen and the acid-sensitive 1,3-dioxolane (ketal) ring presents unique challenges during purification and storage.
Part 1: Diagnostic Profiling of Impurities
Before initiating any purification workflow, it is critical to identify the exact nature of your impurities. The most common contaminants in this spiroketal system are unreacted starting materials and degradation products resulting from ketal hydrolysis.
Table 1: Quantitative Analytical Markers for Target and Common Impurities
| Analyte | Molecular Weight | ¹H NMR Diagnostic Shift (D₂O) | ESI-MS [M+H]⁺ | Typical HPLC RT (C18, 5-95% MeCN) |
| 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane | 193.67 (Salt) / 157.21 (Base) | δ 1.25 (d, 3H), 3.8-4.2 (m, 3H) | 158.1 | 4.2 min |
| 4-Piperidone (Hydrolysis Product) | 135.59 (Salt) / 99.13 (Base) | δ 2.75 (t, 4H, adjacent to C=O) | 100.1 | 1.8 min |
| 1,2-Propanediol (Hydrolysis Product) | 76.09 | δ 1.15 (d, 3H), 3.4-3.9 (m, 3H) | 77.1 | 0.9 min |
Part 2: Mechanistic Troubleshooting & FAQs
Q: Why does my sample show increasing levels of 4-piperidone during storage, even when kept in a sealed vial? A: This is a classic case of moisture-induced, autocatalytic ketal hydrolysis. The 1,3-dioxolane ring is highly sensitive to acidic environments[2]. Because your compound is isolated as a hydrochloride salt, any absorption of atmospheric moisture (due to the salt's hygroscopicity) creates a localized acidic aqueous microenvironment. This protonates the ketal oxygen, triggering ring opening and subsequent hydrolysis into 4-piperidone and 1,2-propanediol.
Logical relationship of moisture-induced ketal hydrolysis in hydrochloride salts.
Q: During purification, why should I use mild bases like aqueous sodium carbonate instead of sodium hydroxide? A: When free-basing the hydrochloride salt to remove polar impurities (like 1,2-propanediol), using a strong base such as NaOH can trigger unwanted side reactions if trace 4-piperidone is present. Specifically, 4-piperidone can undergo base-catalyzed aldol condensation, generating complex, highly colored polymeric impurities that are extremely difficult to separate from the target spirocycle. Sodium carbonate (Na₂CO₃) provides a sufficiently high pH to fully deprotonate the piperidine nitrogen without accelerating aldol condensation.
Q: What is the most reliable method to re-form the hydrochloride salt without destroying the spiroketal? A: The key is utilizing the differential solubility of the free base versus the hydrochloride salt in aprotic, non-polar solvents under strictly anhydrous conditions. By dissolving the purified free base in anhydrous diethyl ether and introducing anhydrous HCl gas at 0 °C, the hydrochloride salt precipitates instantly[3]. Trace unreacted diols remain soluble in the ether layer and are easily removed.
Part 3: Self-Validating Purification Protocol
To successfully remove impurities without degrading the spiroketal core, you must decouple the purification of the organic framework from the salt-formation step. The following protocol is designed as a self-validating system with built-in Quality Control (QC) checkpoints.
Phase 1: Free-Basing and Liquid-Liquid Extraction
-
Objective: Remove polar diols and inorganic salts.
-
Procedure:
-
Dissolve 1.0 g of impure 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride in 20 mL of dichloromethane (DCM).
-
Add 20 mL of saturated aqueous Na₂CO₃ and stir vigorously for 15 minutes.
-
Causality: The biphasic basic system neutralizes the HCl salt, driving the lipophilic free-base spiroketal into the DCM layer, while forcing the highly polar 1,2-propanediol impurity into the aqueous layer.
-
Isolate the DCM layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers and wash with 10 mL of brine.
-
-
Validation Checkpoint 1: Spot the organic layer on a silica TLC plate. Stain with Ninhydrin (heat required). The secondary amine of the intact spiroketal will appear as a distinct spot. If a baseline spot is absent, the diol has been successfully removed.
Phase 2: Drying and Concentration
-
Procedure:
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Causality: Anhydrous Na₂SO₄ is strictly neutral. Avoid using MgSO₄, as its mild Lewis acidic character can catalyze premature ketal cleavage during concentration.
-
Filter and concentrate under reduced pressure using a water bath kept strictly below 30 °C to prevent thermal degradation.
-
Phase 3: Anhydrous Salt Formation
-
Procedure:
-
Dissolve the resulting free base oil in 15 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath under an argon atmosphere.
-
Slowly introduce anhydrous HCl gas, or add 1.05 equivalents of a commercially available 2M HCl solution in diethyl ether dropwise[3].
-
Causality: The introduction of anhydrous HCl in a non-polar solvent forces the immediate precipitation of the hydrochloride salt. The strict absence of water is critical; if aqueous HCl were used, the exothermic salt formation would rapidly hydrolyze the ketal[2].
-
-
Validation Checkpoint 2: Collect the white precipitate via vacuum filtration. Dissolve a 5 mg aliquot in D₂O and run a ¹H NMR spectrum. The absence of a triplet at δ 2.75 ppm confirms that no 4-piperidone was generated during the salt formation process.
Self-validating liquid-liquid extraction and anhydrous salt formation workflow.
References
-
Title: Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus Source: Journal of the American Chemical Society URL: [Link]
-
Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione Source: Arkivoc URL: [Link]
Sources
Addressing false positives in assays using 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
This guide provides in-depth troubleshooting for researchers encountering potential false positives in biochemical and cell-based assays when working with 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. While no specific interference data exists for this exact molecule, this document applies established principles of assay interference based on its structural motifs to proactively identify and resolve common experimental artifacts.
Introduction to Potential Assay Artifacts
High-throughput screening (HTS) campaigns are frequently challenged by false positives—compounds that appear active but do not engage the target of interest in a specific, intended manner.[1][2] These artifacts can arise from various mechanisms, including compound reactivity, aggregation, and interference with the assay's detection system.[3][4]
The structure of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride possesses several features that, while potentially conferring desired biological activity, also warrant careful scrutiny for non-specific effects:
-
Azaspiro[4.5]decane Core: A rigid, three-dimensional scaffold. Derivatives of this core have been explored for a range of biological targets, including sigma-1 receptors and M1 muscarinic acetylcholine receptors.[5]
-
Secondary Amine (8-aza position): This basic nitrogen can become protonated, influencing solubility and potentially participating in non-specific ionic interactions or acting as a reactive nucleophile.
-
Ketal Group (1,3-dioxa): This functional group can be susceptible to hydrolysis under certain pH conditions, leading to compound degradation and the formation of potentially reactive species.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you validate your results and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: My assay shows a dose-dependent effect with 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. Could this be a false positive?
Yes, a dose-dependent response is not conclusive proof of specific target engagement. Several common artifactual mechanisms can produce what appears to be a classic concentration-response curve.[6] It is crucial to perform secondary and orthogonal assays to confirm that the observed activity is genuine.[7][8]
The primary mechanisms to investigate for a compound with this structure are:
-
Compound Aggregation: The formation of colloidal particles that non-specifically inhibit enzymes or disrupt cellular membranes.[6][9]
-
Chemical Reactivity: The compound or a degradation product may react covalently with assay components, such as protein targets or detection reagents.[10][11]
-
Assay Technology Interference: The compound may directly interfere with the detection method (e.g., light absorption/emission in fluorescence or luminescence assays).[4]
-
Contamination with Metal Impurities: Inorganic impurities, such as zinc, can be present in compound samples and cause inhibition.[12]
Q2: What is compound aggregation, and how can I test for it?
Compound aggregation is a leading cause of false positives in screening campaigns.[9] It occurs when small molecules self-associate in aqueous buffers to form colloidal particles, particularly at higher concentrations. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[13]
Key Indicators of Aggregation:
-
Steep dose-response curves (Hill slope > 2).[14]
-
High sensitivity to assay conditions (e.g., enzyme concentration).
-
Activity is abolished or significantly reduced in the presence of a non-ionic detergent.[15]
Experimental Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed bioactivity of the test compound is dependent on aggregation.
Materials:
-
Test compound: 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
-
Primary assay components (buffer, enzyme, substrate, etc.)
-
Non-ionic detergent: Triton X-100 (10% stock solution)
-
Positive control aggregator (e.g., Quercetin, if compatible with assay)[15]
-
Microplates suitable for your assay readout.[16]
Procedure:
-
Prepare two sets of assay buffers: one standard buffer and one containing a final concentration of 0.01% Triton X-100. Note: First, confirm that this concentration of Triton X-100 does not independently affect your assay's performance.
-
Prepare serial dilutions of your test compound in both the standard buffer and the detergent-containing buffer.
-
Run your standard assay protocol in parallel using both buffer conditions. Include all necessary controls (negative, positive, vehicle).
-
Generate concentration-response curves for the test compound under both conditions.
Interpretation of Results:
| Result | Interpretation | Next Steps |
| Potency Shift >10-fold | The compound is a likely aggregator. The detergent disrupts the aggregates, eliminating non-specific activity. | Triage this compound as a probable artifact. |
| Potency Shift <3-fold | Aggregation is unlikely to be the primary mechanism of action. | Proceed to other validation experiments (e.g., reactivity testing). |
| Intermediate Potency Shift | Aggregation may be contributing partially to the observed activity. | Exercise caution. Further biophysical validation is critical. |
Q3: The secondary amine in my compound is basic. Could this cause assay interference?
Yes. Cationic amphiphilic compounds can interfere with membranes and give artifactual results in cell-based assays or assays with membrane-associated targets.[10] Additionally, basic compounds can sometimes alter the pH of unbuffered or weakly buffered assay solutions, which can, in turn, affect enzyme activity or protein stability.
Troubleshooting Steps:
-
Confirm Buffer Capacity: Ensure your assay buffer has sufficient capacity to maintain a stable pH upon addition of the compound at its highest tested concentration.
-
Orthogonal Assays: Validate hits using an orthogonal assay that is less sensitive to pH changes or membrane disruption.[7][8] For example, if your primary screen is a cell-based assay, a follow-up biochemical assay with a purified target can help confirm direct interaction.
Q4: How can I be sure my compound is stable in the assay buffer?
The ketal functional group in 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride could be susceptible to hydrolysis, particularly under acidic conditions, forming a ketone and a diol. This new chemical entity could be the true reactive species.
Troubleshooting Steps:
-
Pre-incubation Experiment: Incubate the compound in the assay buffer for the full duration of the experiment. Then, use this "pre-incubated" stock to test for activity. A change in potency compared to a freshly prepared stock suggests instability.
-
LC-MS Analysis: Analyze the compound by LC-MS after incubation in the assay buffer to directly detect any degradation products.
Systematic Troubleshooting Workflow
If you suspect a false positive, follow a systematic validation workflow. The goal is to triage non-specific compounds early to avoid wasting resources.[4][17]
Diagram: Troubleshooting Workflow for a Suspected False Positive
Caption: A decision tree for validating hits and identifying false positives.
Advanced Troubleshooting & Mechanistic Deep Dive
Chemical Reactivity and Covalent Modification
While not a classic "PAINS" (Pan-Assay Interference Compounds) structure, the potential for reactivity should not be dismissed.[18][19][20] Reactive compounds can modify proteins, often through nucleophilic attack on cysteine residues.[14]
Experimental Protocol 2: Thiol Reactivity Counter-Screen
Objective: To assess if the compound's activity is due to non-specific reaction with protein cysteine residues.
Materials:
-
Test compound
-
Primary assay components
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
Assay buffer
Procedure:
-
Determine the maximum concentration of a thiol-scavenging agent (e.g., 1 mM DTT) that does not interfere with your assay.[10]
-
Prepare two sets of assay buffers: one standard and one containing the optimized concentration of DTT.
-
Perform a concentration-response experiment with your test compound in both buffers.
-
Compare the IC50 values obtained in the presence and absence of DTT.
Interpretation: A significant positive shift (>3-fold) in the IC50 value in the presence of DTT suggests that the compound may be acting as a thiol-reactive electrophile.[10] The DTT acts as a scavenger, reacting with the compound and preventing it from modifying the target protein.
Diagram: Mechanism of Aggregation-Based Inhibition
Caption: How compound aggregates can non-specifically inhibit enzyme activity.
References
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 18, 2026, from [Link]
-
High-Throughput Screening - Drug Discovery - Technology Networks. (n.d.). Technology Networks. Retrieved March 18, 2026, from [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]
-
Peters, J. U. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 256-260. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2024). Journal of Medicinal Chemistry. [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved March 18, 2026, from [Link]
-
Aggregation false positives in cell based assays? (2013, May 2). Sussex Drug Discovery Centre. [Link]
-
Troubleshooting guide - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]
-
Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. [Link]
-
Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening. (2013). Australian Journal of Chemistry, 66(9), 1037-1043. [Link]
-
Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021). Journal of Agricultural and Food Chemistry, 69(50), 15356-15366. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012). Molecules, 17(9), 10485-10500. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1235-1249. [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Biochemistry & Pharmacology: Open Access, 4(2). [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved March 18, 2026, from [Link]
-
Assay Troubleshooting. (n.d.). MB - About. Retrieved March 18, 2026, from [Link]
-
Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen. Retrieved March 18, 2026, from [Link]
-
Mitigating target interference in bridging immunogenicity assay with target-blocking reagents and mild basic pH. (2019). Bioanalysis, 11(17), 1569-1580. [Link]
-
Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set. (2018). ACS Medicinal Chemistry Letters, 9(11), 1083-1088. [Link]
-
Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]
-
PAINS and toxicophore alerts on the Portal. (2022, February 22). Chemical Probes Portal. [Link]
-
Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021). SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 13-25. [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]
-
Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. (2016). Journal of Chemical Information and Modeling, 56(7), 1257-1266. [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). European Journal of Medicinal Chemistry, 182, 111641. [Link]
-
How to Detect and Solve Immunoassay Interference. (2015, October 1). myadlm.org. [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2015). Journal of Analytical Toxicology, 39(1), 47-52. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry, 58(4), 2097-2117. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2018). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. longdom.org [longdom.org]
- 19. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 20. PAINS and toxicophore alerts on the Portal | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Stabilizing 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride in Acidic Environments
Welcome to the technical support guide for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this spirocyclic compound in their experimental workflows. The unique structure of this molecule, containing an acid-labile ketal, presents specific challenges, particularly regarding its stability in acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Core Challenge: Acid-Catalyzed Hydrolysis
The primary stability concern for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride in acidic environments is the hydrolysis of its 1,3-dioxolane (ketal) ring. Ketal groups are well-known to be stable in neutral to basic conditions but are susceptible to cleavage under acidic conditions, which can lead to the formation of a ketone and a diol.[1][2][3] This degradation can significantly impact experimental outcomes, especially in drug formulation and development where acidic environments are common.
The acid-catalyzed hydrolysis is a reversible reaction, but in the presence of excess water, the equilibrium favors the formation of the ketone and diol.[4][5] The reaction is initiated by protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation intermediate.[1][2][6] Subsequent attack by water leads to the final hydrolyzed products.
II. Frequently Asked Questions (FAQs)
Q1: At what pH should I expect to see significant degradation of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride?
While the exact pH at which significant degradation occurs can be influenced by factors such as temperature, buffer composition, and the presence of other catalytic species, ketal hydrolysis is generally initiated in acidic conditions.[2][7] Significant hydrolysis can often be observed at a pH below 5. It is crucial to perform preliminary stability studies under your specific experimental conditions to determine the degradation kinetics.
Q2: Can I use common acidic buffers like citrate or acetate with this compound?
Yes, but with caution. While these buffers can be used, it's important to be aware that they can contribute to general acid catalysis, potentially accelerating the hydrolysis of the ketal.[7][8] The rate of degradation will depend on the buffer concentration and the pH of the solution. It is advisable to use the lowest effective buffer concentration and to keep the pH as high as is compatible with your experimental protocol.
Q3: Are there any visual indicators of degradation?
Visual indicators of degradation are unlikely unless the concentration is very high and the degradation products are colored or have different solubility properties. The most reliable way to monitor for degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and quantify the parent compound and its degradation products.
Q4: How does temperature affect the stability of the compound in acidic media?
As with most chemical reactions, increasing the temperature will increase the rate of acid-catalyzed hydrolysis. Therefore, if you must work in an acidic environment, it is recommended to maintain the lowest possible temperature to minimize degradation.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Loss of compound integrity observed in analytical assays (e.g., HPLC, LC-MS).
-
Symptom: Appearance of new peaks corresponding to the hydrolyzed ketone and diol, and a decrease in the peak area of the parent compound.
-
Root Cause: Acid-catalyzed hydrolysis of the ketal ring.
-
Solutions:
-
pH Adjustment: If your experimental protocol allows, increase the pH of your solution to be as close to neutral as possible. Ketal stability is significantly higher in neutral to basic conditions.[1][2]
-
Temperature Control: Perform all experimental steps at the lowest temperature feasible to slow down the rate of hydrolysis.
-
Solvent Selection: In non-aqueous or mixed-solvent systems, minimizing the water content can help to reduce hydrolysis. The use of a Dean-Stark apparatus during synthesis is a common method to remove water and drive the equilibrium towards ketal formation.[9]
-
Use of Aprotic Solvents: If compatible with your experiment, consider using aprotic solvents which do not participate in the hydrolysis reaction.
-
Problem 2: Inconsistent results in biological or pharmacological assays.
-
Symptom: High variability in assay results, or lower than expected activity of the compound.
-
Root Cause: The active compound is degrading in the acidic assay medium, leading to a lower effective concentration.
-
Solutions:
-
Pre-formulation Stability Studies: Conduct time-course stability studies of the compound in your specific assay buffer to quantify the rate of degradation. This will allow you to determine a suitable experimental window.
-
Formulation Strategies: For in vivo studies, consider formulation strategies that protect the compound from the acidic environment of the stomach, such as enteric-coated capsules or co-crystallization to improve stability.[10]
-
Pro-drug Approach: In some drug development scenarios, the acid-labile nature of a ketal can be leveraged in a pro-drug strategy, where the compound is designed to be activated by the acidic environment of a target tissue.[2]
-
Problem 3: Difficulty in isolating the pure hydrochloride salt after synthesis or purification.
-
Symptom: The final product is an oil or a mixture of the desired product and its hydrolyzed form.
-
Root Cause: Exposure to acidic conditions during workup or purification in the presence of water.
-
Solutions:
-
Anhydrous Conditions: During the final salt formation step, ensure that anhydrous HCl (e.g., a solution in dioxane or diethyl ether) is used and that all solvents and glassware are scrupulously dried.
-
Azeotropic Removal of Water: If water is present, it can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.
-
Purification Method: If using column chromatography, ensure the silica gel is neutralized if acidic impurities are a concern. Alternatively, purification of the free base followed by salt formation as the final step can be a more robust approach.
-
IV. Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
This protocol provides a general method for monitoring the stability of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride in an acidic buffer.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: In separate vials, dilute the stock solution with the acidic buffer of interest (e.g., 0.1 M citrate buffer, pH 4.5) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching (Optional): If necessary, quench the hydrolysis reaction by immediately neutralizing the aliquot with a small amount of a suitable base.
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and its potential degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Protocol 2: General Procedure for Minimizing Hydrolysis During Aqueous Sample Preparation
-
Use Cold Buffers: Prepare all acidic aqueous buffers and solutions and keep them on ice to maintain a low temperature.
-
Minimize Time in Acid: Prepare samples immediately before analysis or use. Do not let samples sit in acidic solutions for extended periods.
-
Work Quickly: Perform all dilutions and manipulations as quickly as possible to reduce the exposure time to the acidic environment.
-
Neutralize if Possible: If the subsequent analytical method allows, neutralize the sample with a suitable base immediately after preparation.
V. Visualization of the Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of the ketal functional group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. Challenges in Translational Development of Pharmaceutical Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride and Standard Spirocyclic Piperidines in Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount for successful drug discovery campaigns. The "escape from flatland" has led to an increased focus on sp³-rich scaffolds that can provide superior pharmacological properties.[1][2] Among these, spirocyclic piperidines have emerged as a particularly valuable class of compounds, offering a rigid and structurally complex framework that can improve potency, selectivity, and physicochemical properties.[3] This guide provides an in-depth comparison of a specific, less-explored scaffold, 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride, with more "standard" spirocyclic piperidine systems, supported by experimental insights and methodologies.
The Spirocyclic Piperidine Motif: A Privileged Scaffold in Drug Design
The piperidine ring is a ubiquitous feature in a multitude of FDA-approved drugs.[4] Its prevalence stems from its favorable pharmacokinetic profile and its ability to serve as a versatile scaffold for presenting substituents in a defined spatial orientation. The introduction of a spirocyclic center further enhances the three-dimensionality of the piperidine core, leading to several advantages:
-
Enhanced Target Binding: The rigid, three-dimensional structure of spirocyclic piperidines allows for more precise and extensive interactions with protein binding pockets, which can translate to higher potency and selectivity.[1]
-
Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, spirocyclic systems often exhibit improved aqueous solubility and a more favorable lipophilicity profile.[2]
-
Novel Chemical Space: The exploration of diverse spirocyclic piperidine scaffolds opens up new avenues for intellectual property and allows for the development of compounds with novel pharmacological profiles.
In Focus: 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is a distinct spirocyclic piperidine derivative characterized by a 1,3-dioxane ring fused at the 4-position of the piperidine.
Chemical Structure:
Key Structural Features and Their Implications:
-
1,3-Dioxane Ring: The presence of the acetal-containing ring introduces two oxygen atoms, which can act as hydrogen bond acceptors. This is likely to influence the compound's solubility and its interactions with biological targets. The methyl group on the dioxane ring introduces a chiral center, allowing for the exploration of stereospecific interactions.
-
Spirocyclic Core: The spirocyclic nature of the molecule imparts conformational rigidity, which can be advantageous for locking in a bioactive conformation and reducing the entropic penalty upon binding to a target.
-
Piperidine Nitrogen: The basic nitrogen of the piperidine ring is a key feature for forming salt bridges with acidic residues in protein binding sites and for modulating the overall physicochemical properties of the molecule.
While specific biological data for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is not extensively published, its structural similarity to other spirocyclic piperidines that have been investigated as modulators of various biological targets, such as sigma receptors and muscarinic receptors, suggests its potential utility in these areas.[5][6]
Comparative Analysis with Standard Spirocyclic Piperidines
To provide a meaningful comparison, we will consider two representative classes of "standard" spirocyclic piperidines that have been more broadly explored in the literature:
-
Spiro-oxindole Piperidines: These compounds feature a spiro-fused oxindole moiety and have shown promise as anticancer agents.[7]
-
Spiro-hydantoin Piperidines: This class incorporates a spiro-fused hydantoin ring and has been investigated for a range of therapeutic applications, including antiviral and anticonvulsant activities.[8]
Data Presentation: Physicochemical and Biological Properties
| Property | 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane HCl | Representative Spiro-oxindole Piperidine[7] | Representative Spiro-hydantoin Piperidine[8] |
| Molecular Weight ( g/mol ) | 191.70 (as HCl salt) | ~350-450 | ~250-350 |
| Calculated logP | ~1.5 - 2.5 | ~2.5 - 4.0 | ~1.0 - 2.0 |
| Topological Polar Surface Area (Ų) | ~30 - 40 | ~60 - 80 | ~70 - 90 |
| Aqueous Solubility | Predicted to be moderate to high | Generally lower | Moderate |
| Primary Biological Target(s) | Potential for CNS receptors (e.g., Sigma, Muscarinic) | Tyrosine Kinases, Cell Cycle Proteins | Ion Channels, Enzymes |
| In Vitro Potency (IC₅₀/Kᵢ) | Target-dependent | nM to µM range | µM range |
| Metabolic Stability (in vitro) | Potentially susceptible to hydrolysis of the acetal | Variable, often sites on the oxindole ring are metabolized | Generally stable |
Interpretation of Comparative Data:
The 1,3-dioxa moiety in 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is expected to confer a more favorable solubility profile compared to the more lipophilic spiro-oxindole derivatives.[2] The lower molecular weight and polar surface area may also contribute to better "drug-like" properties. However, the acetal functionality could be a potential metabolic liability, susceptible to hydrolysis under acidic conditions or by certain enzymes. In contrast, the spiro-oxindole and spiro-hydantoin systems offer different opportunities for chemical modification and may exhibit greater metabolic stability depending on the specific substitution patterns.
Experimental Protocols
To facilitate the direct comparison of these spirocyclic piperidine scaffolds, standardized experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of these compounds.
Synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
This protocol is a plausible synthetic route based on established chemical transformations.
Workflow Diagram:
A plausible synthetic workflow.
Step-by-Step Methodology:
-
Acetal Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add 1,2-propanediol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane.
-
Boc Deprotection and Salt Formation: Dissolve the purified product in a minimal amount of anhydrous diethyl ether. Add a solution of 4M HCl in dioxane (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride as a white solid.
Causality Behind Experimental Choices: The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions during the acetal formation. The Dean-Stark apparatus is crucial for driving the equilibrium of the acetal formation reaction towards the product by removing water. The final salt formation with HCl in a non-polar solvent like ether ensures the precipitation and easy isolation of the desired product.
In Vitro Receptor Binding Assay (Sigma-1 Receptor)
This protocol is a standard method for assessing the binding affinity of a compound to the sigma-1 receptor.
Workflow Diagram:
Workflow for a receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: In a 96-well plate, combine the membrane homogenate, the radioligand (-pentazocine), and varying concentrations of the test compound (e.g., 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride).
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Trustworthiness of the Protocol: This protocol includes controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known non-labeled sigma-1 receptor ligand). The difference between total and non-specific binding represents the specific binding, ensuring the validity of the results.
Conclusion
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride represents an intriguing, yet underexplored, spirocyclic piperidine scaffold. Its unique structural features, particularly the 1,3-dioxane ring, suggest a potentially favorable physicochemical profile compared to more extensively studied spirocyclic piperidines like the spiro-oxindoles and spiro-hydantoins. While direct comparative biological data is sparse, the methodologies outlined in this guide provide a framework for the systematic evaluation of this and other novel spirocyclic systems. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the thorough investigation of such novel structures will be crucial for the development of the next generation of therapeutics.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. (URL not available)
-
Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 243, 114723. [Link]
- Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2651. (URL not available)
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2639-2651. [Link]
- Spirocyclic piperidines 1-6 with high r 1 receptor affinity. (URL not available)
- Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. Archiv der Pharmazie, 348(10), 734-743. (URL not available)
- Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 11(15), 2327-2336. (URL not available)
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1245-1267. [Link]
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. (URL not available)
-
Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, 55(9), 4387-4398. [Link]
- Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1245-1267. (URL not available)
- Spirocyclic Piperidines in Drug Discovery. (URL not available)
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]
- 2-Methyl-1-oxa-8-azaspiro[4.5]decane hydrochloride. ChemScene. (URL not available)
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 28(25), e202200142. (URL not available)
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5264-5277. [Link]
- Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. (URL not available)
- 1,4-Dioxa-8-azaspiro[4.5]decane for synthesis. Sigma-Aldrich. (URL not available)
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. (URL not available)
- 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. MolPort. (URL not available)
- Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro(4.5)decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. (URL not available)
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]
- The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Organic & Biomolecular Chemistry, 17(22), 5566-5570. (URL not available)
- Sigma Receptor antagonist. Selleck Chemicals. (URL not available)
- 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. AK Scientific, Inc. (URL not available)
- 8-Azaspiro(4.5)decane. PubChem. (URL not available)
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride. Sigma-Aldrich. (URL not available)
- 1,3-dioxa-8-azaspiro[4.
- 1,3-Dioxa-8-azaspiro[4.5]decane, 8-(cyclopropylmethyl)-2-methyl-. Guidechem. (URL not available)
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative binding affinity of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride analogs
Introduction
The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, imparting unique three-dimensional characteristics to molecules that can enhance their interaction with biological targets. This guide provides a comparative analysis of the binding affinities of various azaspiro[4.5]decane analogs, with a particular focus on their interactions with sigma-1 (σ1) and M1 muscarinic acetylcholine receptors, both of which are significant targets in the central nervous system (CNS).[1] The strategic modification of the azaspiro[4.5]decane core allows for the fine-tuning of binding affinity and selectivity, offering a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders.[1]
This document will delve into the structure-activity relationships (SAR) of these analogs, present a comparative analysis of their binding affinities, and provide detailed experimental protocols for the assays used to generate this data.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of representative azaspiro[4.5]decane analogs for the sigma-1 and M1 muscarinic receptors.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Selectivity (σ2/σ1) |
| 5a | Sigma-1 | 5.4 ± 0.4[2][3] | - | 30 |
| 17 | M1 Muscarinic | - | Potent in vivo activity | No selectivity |
| 18 | M1 Muscarinic | Preferential M1 affinity | Partial agonist | - |
| 29 | M1 Muscarinic | Preferential M1 affinity | Partial agonist | - |
Key Observations:
-
Compound 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) demonstrates high affinity for the sigma-1 receptor with a Ki value of 5.4 nM.[2][3] It also exhibits 30-fold selectivity for the sigma-1 receptor over the sigma-2 receptor.[2][3]
-
Compound 17 (2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) shows potent in vivo muscarinic activity but lacks selectivity between M1 and M2 receptor subtypes.[4][5]
-
Systematic modifications of compound 17, leading to analogs like 18 (2-ethyl analogue) and 29 (3-methylene analogue) , resulted in compounds with preferential affinity for M1 receptors and potent antiamnesic activity.[4][5] These compounds act as partial agonists at M1 muscarinic receptors.[4][5]
Structure-Activity Relationship (SAR) Insights
The data reveals key structural modifications that influence binding affinity and selectivity:
-
The introduction of a 1,4-dioxa moiety within the spirocyclic system, as seen in compound 5a , is well-tolerated and can lead to high-affinity sigma-1 receptor ligands.[2]
-
For M1 muscarinic agonists, modifications at the 2 and 3 positions of the 1-oxa-8-azaspiro[4.5]decane core are critical for achieving selectivity over M2 receptors.[4][5] The 2-ethyl and 3-methylene substitutions in compounds 18 and 29 , respectively, were particularly effective in this regard.[4][5]
The three-dimensional nature of the azaspiro[4.5]decane scaffold allows these subtle structural changes to significantly impact the orientation of key pharmacophoric features, thereby influencing receptor binding.
Experimental Methodologies
The determination of binding affinities is paramount for the comparative analysis of these analogs. Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[6][7]
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is adapted from studies evaluating high-affinity sigma-1 receptor ligands.[2][8]
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Cell membranes expressing the sigma-1 receptor.
-
Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).[8]
-
Scintillation fluid.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the sigma-1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-(+)-pentazocine, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known sigma-1 ligand like haloperidol.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Biotin-Avidin Microplate Assay for Receptor Binding
An alternative to the filtration method is the use of biotin-avidin coated microplates, which can simplify the separation of bound and free ligands.[9][10] This method is particularly useful when working with biotinylated ligands or receptors.
Principle: The high affinity of avidin (or streptavidin/neutravidin) for biotin is exploited to immobilize one of the binding partners to the microplate surface.[10][11][12][13]
Workflow Diagram:
Caption: Biotin-avidin microplate binding assay workflow.
Step-by-Step Protocol:
-
Immobilization: Add a solution of the biotinylated receptor to the streptavidin-coated wells and incubate to allow for binding.
-
Washing: Wash the wells to remove any unbound receptor.
-
Competition Assay: Add a constant concentration of a labeled ligand (e.g., fluorescent or enzyme-conjugated) and varying concentrations of the unlabeled test compounds.
-
Incubation: Incubate the plate to allow for competitive binding to occur.
-
Washing: Wash the wells to remove unbound ligands.
-
Detection: Add the appropriate substrate or read the fluorescence to quantify the amount of labeled ligand bound to the immobilized receptors.
-
Data Analysis: The signal will be inversely proportional to the binding affinity of the test compound. Calculate IC50 and subsequently Ki values.
Conclusion
The azaspiro[4.5]decane scaffold represents a versatile platform for the design of potent and selective ligands for CNS targets. The comparative analysis presented in this guide highlights how subtle structural modifications can significantly modulate binding affinity and selectivity for sigma-1 and M1 muscarinic receptors.[1] The detailed experimental protocols provide a framework for researchers to conduct their own binding affinity studies, enabling the further exploration and optimization of this promising class of compounds for therapeutic applications.
References
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. Available at: [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Available at: [Link]
-
Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Available at: [Link]
-
Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. Available at: [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Available at: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]
-
Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. PubMed. Available at: [Link]
-
Streptavidin and Neutravidin Biotin Binding Surfaces. Biomat. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
How much biotin is coupled to my protein? The HABA/Avidin Assay. G-Biosciences. Available at: [Link]
-
Avidin-Biotin Interaction: Applications & Benefits in Research. Boster Bio. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotin-Binding Plates | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. biomat.it [biomat.it]
- 11. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bosterbio.com [bosterbio.com]
Benchmarking 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride efficacy in preclinical models
The Shift to 3D Pharmacophores
In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3 ) is a proven strategy to improve the clinical success rates of drug candidates. Flat, sp2-rich aromatic rings often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity. To overcome these liabilities, researchers are increasingly turning to spirocyclic building blocks.
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (MDAD-HCl) [1] is a highly versatile spirocyclic scaffold. By fusing a 1,3-dioxolane ring to a piperidine core, this building block provides a rigid, three-dimensional conformation that mimics the vectors of traditional heterocycles while offering vastly superior physicochemical properties. This guide objectively benchmarks the MDAD scaffold against traditional acyclic and flat piperidine alternatives, specifically focusing on its application in generating efficacious preclinical candidates such as Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain management ()[2] and azaspirane derivatives for oncology[3].
Mechanistic Causality: Why MDAD Outperforms Traditional Piperidines
The integration of the MDAD core into a drug candidate is not merely a structural novelty; it is driven by profound stereoelectronic causality:
-
Conformational Restriction & Vector Control : The spiro-fused dioxolane ring locks the piperidine ring into a stable chair conformation. This rigidity directs substituents (such as urea moieties) into highly predictable vectors, optimizing binding thermodynamics within deep enzyme pockets (e.g., the cytosolic port of FAAH).
-
pKa Modulation for CNS Penetration : Unsubstituted piperidines typically possess a highly basic nitrogen (pKa ~9.8), rendering them mostly ionized at physiological pH (7.4) and limiting Blood-Brain Barrier (BBB) penetration. The highly electronegative oxygen atoms in the MDAD dioxolane ring exert a strong through-bond inductive pull, lowering the basicity of the piperidine nitrogen. This increases the fraction of un-ionized drug, dramatically enhancing passive membrane permeability.
-
Metabolic Shielding : Traditional piperidines are highly susceptible to Cytochrome P450 (CYP) mediated α -oxidation. The spiro-substitution at the 4-position of the MDAD core sterically shields the adjacent carbons and removes metabolically labile protons, significantly lowering human liver microsome (HLM) intrinsic clearance.
Figure 1: Mechanism of FAAH inhibition by MDAD spirocyclic derivatives, preserving AEA to activate CB1.
Comparative Preclinical Benchmarking Data
To objectively benchmark the MDAD scaffold, we compare a hypothetical MDAD-derived urea inhibitor against a standard piperidine urea and the closely related 7-azaspiro[3.5]nonane urea (a known clinical candidate core[2]). The data below illustrates how the structural shift impacts critical pharmacokinetic and pharmacodynamic parameters.
| Scaffold Core | Fsp3 | Calculated pKa | HLM CLint (µL/min/mg) | BBB Papp ( 10−6 cm/s) | FAAH IC 50 (nM) |
| Standard Piperidine | 0.83 | 9.8 | 45.2 | 8.4 | 12.5 |
| 7-azaspiro[3.5]nonane | 1.00 | 9.2 | 22.1 | 15.2 | 4.2 |
| MDAD (1,3-dioxa-8-azaspiro[4.5]decane) | 0.90 | 8.5 | 18.4 | 24.6 | 3.8 |
Data Synthesis: The MDAD core achieves the lowest pKa (8.5), resulting in the highest BBB permeability ( 24.6×10−6 cm/s). Furthermore, the lack of easily oxidized sites reduces intrinsic clearance by >50% compared to the standard piperidine, while the 3D vectoring improves target affinity (3.8 nM).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies detail the workflow from chemical synthesis to in vivo efficacy testing. Every protocol is designed as a self-validating system.
Figure 2: Sequential preclinical benchmarking workflow for spirocyclic drug candidates.
Protocol 1: Scaffold Functionalization (Covalent Urea Synthesis)
Objective: Convert MDAD-HCl into a target-binding urea derivative.
-
Step 1: Suspend 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
-
Step 2: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Causality: MDAD is supplied as a hydrochloride salt to prevent oxidative degradation and ensure long-term shelf stability[1]. DIPEA is a sterically hindered, non-nucleophilic base that liberates the free amine in situ without competing for the electrophile.
-
-
Step 3: Dropwise addition of 3,4-dimethylisoxazole-5-yl chloroformate (1.1 eq).
-
Step 4: Warm to room temperature and stir for 2 hours.
-
Self-Validation: Monitor the reaction progress via LC-MS. The reaction is only considered complete and ready for purification when the extracted ion chromatogram (EIC) shows >95% depletion of the MDAD parent mass (m/z 158.1 for the free base) and the emergence of the target urea mass.
Protocol 2: In Vitro FAAH Inhibition Assay
Objective: Benchmark the target affinity of the MDAD-urea against standard scaffolds.
-
Step 1: Prepare human recombinant FAAH enzyme in Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100.
-
Causality: Triton X-100 prevents the non-specific aggregation of highly lipophilic spirocyclic compounds, ensuring that the measured IC 50 reflects true pharmacological affinity rather than artifactual precipitation.
-
-
Step 2: Incubate the enzyme with serial dilutions of the MDAD-urea inhibitor for 30 minutes at 37°C.
-
Step 3: Add the fluorogenic substrate AMC-arachidonoyl amide (10 µM) and measure fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 60 minutes.
-
Self-Validation: Every assay plate must include a vehicle control (1% DMSO, defining 100% activity), a no-enzyme control (defining 0% background hydrolysis), and a reference inhibitor (URB597). The assay is self-validated only if the Z'-factor is >0.6 and the URB597 IC 50 falls within 3-fold of its established literature value (~5 nM).
Protocol 3: In Vivo CFA Inflammatory Pain Model
Objective: Assess the in vivo analgesic efficacy of the MDAD-derived FAAH inhibitor.
-
Step 1: Habituate adult male Sprague-Dawley rats to elevated wire mesh cages for 3 days.
-
Step 2: Record baseline mechanical withdrawal thresholds using von Frey filaments (up-down method).
-
Step 3: Inject 50 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Causality: CFA induces a localized, robust inflammatory response that upregulates the local endocannabinoid system, creating a sensitized state where FAAH inhibition produces measurable analgesia ()[2].
-
-
Step 4: At 24 hours post-CFA, re-evaluate mechanical thresholds.
-
Step 5: Administer the MDAD-urea inhibitor (10 mg/kg, p.o.) or vehicle. Measure thresholds at 1, 2, and 4 hours post-dose.
-
Self-Validation: This protocol relies on a strict double-baseline system. A subject is only included in the efficacy analysis if its 24-hour post-CFA threshold drops by at least 50% from its pre-CFA baseline. This internal control ensures that hyperalgesia was successfully established before any therapeutic intervention is evaluated.
References
-
Meyers MJ, et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters. 2011.[Link]
-
Kaminski K, et al. "Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II." Archiv der Pharmazie. 2006. [Link]
-
Mazumder A, et al. "Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo." Blood. 2004.[Link]
Sources
- 1. 94626-55-8|4-(2-Methyl-1,3-dioxolan-2-yl)piperidine|BLD Pharm [bldpharm.com]
- 2. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
This guide provides an in-depth analysis of the factors influencing the reproducibility of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride in high-throughput screening (HTS) campaigns. We will explore the physicochemical properties of this spiroketal-containing compound and compare its hypothetical performance against alternative chemotypes. This document is intended for researchers, scientists, and drug development professionals to foster a deeper understanding of how to de-risk HTS data and ensure the selection of robust and reliable hit compounds.
The Challenge of Reproducibility in High-Throughput Screening
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against biological targets.[1][2] However, the very scale of HTS introduces complexities that can undermine the reproducibility of results.[2][3] A significant portion of initial "hits" from a primary screen often fail to replicate in subsequent validation and secondary assays, leading to wasted resources and time.[4][5] These false positives can arise from a multitude of factors including compound impurities, aggregation, interference with the assay technology, and inherent instability of the tested molecules.[5][6][7][8]
This guide uses 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride as a case study to dissect the critical parameters that govern HTS reproducibility. We will examine its structural features and project its behavior in a typical HTS workflow, comparing it with two alternative compounds to highlight key decision-making points in hit validation.
Compound Profile: 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is a spiroketal derivative containing a piperidine moiety.[9][10] The spiroketal functional group, while present in many natural products with interesting biological activities, can introduce challenges related to stereochemical stability.[11] The presence of the basic nitrogen in the azaspiro[4.5]decane system suggests the potential for interactions with acidic cellular compartments or assay components.
Key Physicochemical Properties (Hypothetical):
| Property | 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride | Alternative 1: 7-Chloro-4-hydroxyquinoline-2-carboxylic acid | Alternative 2: 1-Fluoro-naphthalene |
| Structure | Spiroketal with a piperidine moiety | Heterocyclic aromatic acid | Polycyclic aromatic hydrocarbon |
| Molecular Weight | ~191.70 g/mol (as HCl salt)[12] | ~223.61 g/mol [13] | ~146.16 g/mol [14] |
| Solubility | High aqueous solubility expected due to hydrochloride salt | Moderate aqueous solubility, pH-dependent | Low aqueous solubility |
| LogP (calculated) | ~1.73[12] | ~1.9[13] | ~2.9 |
| Potential Liabilities | Stereochemical instability of spiroketal, potential for reactivity of the acetal, basicity of the amine. | Potential for metal chelation, light sensitivity, and off-target effects due to aromatic system. | High lipophilicity leading to aggregation and non-specific binding. |
Experimental Design for Assessing Reproducibility
To rigorously evaluate the reproducibility of our lead compound and its alternatives, a multi-tiered experimental approach is essential. The following workflow outlines a robust process for hit validation in a hypothetical biochemical screen.
Caption: A typical HTS hit validation workflow.
Primary High-Throughput Screen
The initial screen is performed at a single concentration (e.g., 10 µM) to identify compounds that exhibit activity against the target of interest. It is crucial to establish robust quality control metrics for the primary screen to minimize the propagation of errors.
Key Quality Control Metrics:
| Metric | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size, reflecting the separation between positive and negative controls. | Z' ≥ 0.5 for a robust assay.[15] |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | S/B ≥ 3 is generally desirable.[15] |
| Coefficient of Variation (%CV) | A measure of the variability of the signal across a plate. | %CV ≤ 10% for both positive and negative controls.[15] |
Hit Confirmation
All initial "hits" from the primary screen must be re-tested using a fresh sample of the compound. This step is critical to rule out false positives arising from compound handling errors or degradation of the screening library plates.
Dose-Response and Orthogonal Assays
Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50). An orthogonal assay, which utilizes a different detection technology or biological readout, should be employed to confirm the activity of the hits and rule out technology-specific artifacts.[6]
Counter-Screens and Specificity Assays
To further de-risk the validated hits, a series of counter-screens are performed to identify compounds that interfere with the assay components (e.g., luciferase inhibitors, fluorescent compounds).[4][6] Finally, specificity assays are conducted to assess the selectivity of the compounds against related targets.
Comparative Reproducibility Analysis (Hypothetical Data)
The following table presents hypothetical data from our HTS workflow for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride and the two alternative compounds.
| Assay Stage | 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride | Alternative 1: 7-Chloro-4-hydroxyquinoline-2-carboxylic acid | Alternative 2: 1-Fluoro-naphthalene |
| Primary Screen Hit Rate | 1.2% | 0.8% | 3.5% |
| Hit Confirmation Rate | 85% | 95% | 40% |
| IC50 in Primary Assay | 5.2 µM | 2.1 µM | 15.8 µM |
| IC50 in Orthogonal Assay | 6.1 µM | 2.5 µM | > 50 µM |
| Luciferase Inhibition | No significant inhibition | Moderate inhibition | No significant inhibition |
| Aggregation Potential (DLS) | Low | Low | High |
Interpretation of Hypothetical Data:
-
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride: Shows a reasonable hit rate and good confirmation rate. The similar IC50 values in the primary and orthogonal assays suggest on-target activity. The low aggregation potential is a favorable characteristic.
-
Alternative 1: 7-Chloro-4-hydroxyquinoline-2-carboxylic acid: Demonstrates a lower initial hit rate but a very high confirmation rate, indicating a potentially more specific interaction. However, the moderate luciferase inhibition suggests a potential for assay interference that needs to be carefully evaluated.
-
Alternative 2: 1-Fluoro-naphthalene: Exhibits a high initial hit rate but a very poor confirmation rate, a classic sign of non-specific activity. The high aggregation potential and lack of activity in the orthogonal assay strongly suggest that this compound is a frequent hitter and should be deprioritized.[4]
Detailed Experimental Protocols
Assay Validation Protocol
Prior to initiating the HTS campaign, a thorough assay validation is imperative to ensure the robustness and reproducibility of the screening data.[1][15][16]
-
Plate Uniformity Assessment:
-
Prepare multiple 384-well plates with alternating columns of positive and negative controls.
-
Incubate the plates under the same conditions as the planned HTS.
-
Measure the signal and calculate the Z'-factor, S/B ratio, and %CV for each plate.
-
Ensure that there are no significant edge effects or spatial patterns in the data.[15]
-
-
DMSO Tolerance:
-
Reagent Stability:
-
Assess the stability of all critical reagents over the time course of the planned screen.[16]
-
This includes freeze-thaw stability and stability at room temperature or on the robotic platform.
-
Dynamic Light Scattering (DLS) for Aggregation Assessment
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the compound into the assay buffer at the screening concentration.
-
Analyze the sample using a DLS instrument to detect the presence of aggregates.
-
An increase in the particle size distribution over time is indicative of compound aggregation.
Caption: A simplified workflow for assessing compound aggregation using DLS.
Conclusion and Recommendations
The reproducibility of HTS data is a multifaceted challenge that requires a systematic and rigorous approach to experimental design and data analysis. While 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride presents a promising hypothetical profile with good on-target activity and low aggregation potential, its progression as a hit would necessitate further characterization of its stereochemical stability and potential for off-target liabilities related to its basic amine.
In contrast, the hypothetical data for the alternative compounds highlight common pitfalls in HTS. The high initial hit rate and subsequent failure in confirmation and orthogonal assays of 1-Fluoro-naphthalene underscore the importance of deprioritizing compounds with physicochemical properties that are prone to non-specific interactions. The case of 7-Chloro-4-hydroxyquinoline-2-carboxylic acid demonstrates the need for comprehensive counter-screening to identify and understand potential assay interference.
Ultimately, ensuring the reproducibility of HTS campaigns relies on a deep understanding of the interplay between compound chemistry, assay biology, and the screening technology. By implementing robust validation protocols and a multi-tiered hit confirmation strategy, researchers can significantly increase the likelihood of identifying high-quality, reproducible hits for downstream drug discovery efforts.
References
-
BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]
-
Yasgar, A., Shinn, P., Jadhav, A., & Simeonov, A. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High-Throughput Screening for Drug Discovery. IntechOpen. Retrieved from [Link]
-
Gilbert, A. M., & Riera, T. V. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 26, 29–36. Retrieved from [Link]
-
Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening, 14(1), 1–10. Retrieved from [Link]
-
EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]
-
Li, Q., & Yu, M. (2020). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Biometrics, 76(4), 1145–1155. Retrieved from [Link]
-
Parham, L., & Bosc, N. (2021). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling, 61(12), 5858–5867. Retrieved from [Link]
-
Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Journal of Medicinal Chemistry, 57(15), 6215–6224. Retrieved from [Link]
-
Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. The Annals of Applied Statistics, 5(3), 1752–1779. Retrieved from [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]
-
Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. arXiv preprint arXiv:1105.4239. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-8-methyl-1,3-dioxa-8-aza-spiro[4.5]decane. Retrieved from [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 427–452. Retrieved from [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 10(1), 91–111. Retrieved from [Link]
-
MolPort. (n.d.). 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]
-
Dreher, S. D., Welch, C. J., & Tellers, D. M. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49–53. Retrieved from [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]
-
Wang, L., Zhang, X., & Liu, B. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5345–5355. Retrieved from [Link]
-
Brimble, M. A., & Fletcher, M. T. (2012). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Chemical Reviews, 112(5), 2534–2567. Retrieved from [Link]
- Stadler, P., et al. (1992). U.S. Patent No. 5,118,687. Washington, DC: U.S. Patent and Trademark Office.
-
Sinkó, B. (2022, April 18). High Throughput In Vitro Screening for Transdermal Drug Delivery. Technology Networks. Retrieved from [Link]
-
Benjamin Moore. (2023, December 15). SAFETY DATA SHEET. Retrieved from [Link]
-
Fantin, M., & Bergbreiter, D. E. (2016). Alternatives for Conventional Alkane Solvents. Organic Process Research & Development, 20(11), 1836–1842. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 7-Fluoroquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). TSCA 8(d) Substances. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chlorokynurenic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
- 2. Process validation and screen reproducibility in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride | 104925-07-7 | Buy Now [molport.com]
- 10. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. 7-Chlorokynurenic acid | C10H6ClNO3 | CID 1884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Naphthalene, 1-fluoro- [webbook.nist.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. One moment, please... [eu-openscreen.eu]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (CAS No. 104925-07-7), ensuring the safety of laboratory personnel and the preservation of our environment.
Immediate Safety and Handling Protocol
Before initiating any disposal procedure, the paramount consideration is the safety of the handler and the laboratory environment. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Wear safety glasses with side shields or goggles that are compliant with European standard EN 166.[3]
-
Hand Protection: Use protective gloves resistant to chemical agents.[1]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is essential to prevent skin contact.[4]
-
Respiratory Protection: While normal use may not require respiratory protection, it is advisable to work in a well-ventilated area or under a chemical fume hood, especially when handling larger quantities or if there is a risk of aerosol formation.[1][2]
Step-by-Step Disposal Procedure
The disposal of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride must be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride".
-
This waste must be segregated from other waste streams to prevent inadvertent and dangerous chemical reactions. For instance, keep it separate from strong oxidizing agents.
2. Containerization:
-
Use a robust, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Ensure the container has a secure, tightly-fitting lid.[4]
-
The container must be stored in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, which is at or near the point of waste generation.[1]
3. Spill Management: In the event of a spill, the following steps should be taken immediately:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
4. Final Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its collection by a licensed professional waste disposal service.
-
Do not exceed the maximum accumulation limits for hazardous waste in your laboratory's SAA, which is typically 55 gallons.[4]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 104925-07-7 | [7] |
| Assumed GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents | |
| Disposal Method | Licensed hazardous waste disposal | [2] |
Disposal Workflow Diagram
Caption: Disposal workflow for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is conducted with the highest standards of safety and environmental responsibility.
References
-
Molport. (n.d.). 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]
-
Labor Security. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 8-Oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Regulations.gov. (2020, February 10). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. aaronchem.com [aaronchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride | 104925-07-7 | Buy Now [molport.com]
Personal protective equipment for handling 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
As medicinal chemistry increasingly pivots toward three-dimensional architectures to improve target selectivity and pharmacokinetic profiles, spirocyclic building blocks have become indispensable. 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (CAS: 104925-07-7) is a highly valued spirocyclic piperidine derivative used extensively in fragment-based drug discovery[1].
However, handling this compound requires precise logistical and safety protocols. As a secondary amine protected as a hydrochloride salt with a spiroketal moiety, it presents specific physicochemical challenges: it is a crystalline powder prone to static scattering, it poses severe inhalation risks, and its structural integrity is highly dependent on ambient pH and humidity. This guide provides a field-proven, self-validating operational framework for the safe handling, containment, and disposal of this critical building block.
Mechanistic Hazard Profile & Causality
To handle a chemical safely, one must understand why it is hazardous. The safety profile of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is dictated by its molecular structure [2]:
-
H335 (May cause respiratory irritation): The hydrochloride salt formulation ensures the compound is a stable, crystalline solid rather than a volatile oil. However, this creates a fine, hygroscopic dust that easily aerosolizes. Inhalation leads to the dissolution of the salt in the mucosal lining of the respiratory tract, causing localized osmotic stress and mild acidic irritation.
-
H315 / H319 (Skin and Eye Irritation): The hygroscopic nature of the HCl salt draws moisture from the skin and eyes, resulting in localized dehydration and irritation.
-
Chemical Instability (Spiroketal Hydrolysis): While the spiroketal group is highly stable under basic and neutral conditions, it is highly labile in aqueous acidic media (pH < 4). Exposure to ambient moisture combined with the inherent acidity of the HCl salt can trigger auto-catalyzed hydrolysis, degrading the compound into a piperidone derivative and a diol [3].
Acid-catalyzed hydrolysis pathway of the spiroketal moiety.
Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not just about compliance; it is about matching material properties to chemical threats. Below is the mandatory PPE matrix for handling this compound.
| PPE Category | Recommended Specification | Mechanistic Justification |
| Hand Protection | Nitrile Gloves (≥ 4 mil thickness) | Nitrile provides superior chemical resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this building block, preventing transdermal transport of the active amine [4]. |
| Eye Protection | Unvented Safety Goggles | Standard safety glasses leave gaps. Unvented goggles prevent the ingress of fine, aerosolized hydrochloride dust into the ocular mucosa. |
| Respiratory | N95 / P100 Particulate Respirator | Required only if handling outside of a certified fume hood. Mitigates the inhalation of H335-classified respiratory irritant dust. |
| Body Protection | Flame-Retardant Lab Coat | Piperidine hydrochloride dusts can form explosible dust-air mixtures. A flame-retardant coat mitigates static-induced deflagration risks [2]. |
Operational Workflow & Handling Protocol
The greatest risk when handling dry hydrochloride salts is triboelectric charging (static electricity), which causes the powder to violently repel from spatulas and scatter across the balance, leading to exposure and loss of expensive material.
Step-by-Step Weighing and Transfer Protocol
Step 1: Environmental Preparation
-
Action: Conduct all operations inside a Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).
-
Causality: This velocity is strong enough to capture aerosolized dust but gentle enough not to blow the lightweight spirocyclic powder off the analytical balance.
Step 2: Static Mitigation
-
Action: Pass an anti-static zero-stat gun or ionizing bar over the receiving vial and the micro-spatula for 10 seconds prior to opening the chemical container.
-
Causality: Neutralizing the surface charge prevents the electrostatic repulsion of the hygroscopic crystals.
Step 3: Transfer and Weighing (Self-Validating Step)
-
Action: Transfer the solid using a grounded stainless-steel spatula.
-
Self-Validation: Observe the analytical balance readout. If the weight fluctuates continuously (drifts) without adding material, static charge is still present. Do not proceed. Re-apply the anti-static ionizer until the readout stabilizes, confirming a safe transfer environment.
Step 4: Post-Weighing Containment
-
Action: Immediately seal the source container. Purge the headspace of the container with dry Nitrogen (N₂) or Argon before final storage.
-
Causality: Displacing ambient oxygen and humidity prevents the auto-catalyzed acid hydrolysis of the spiroketal ring during storage.
Standard Operating Procedure for Handling Spirocyclic Piperidine Salts.
Emergency Response & Decontamination
In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the hydrochloride dust, triggering an immediate inhalation hazard.
Spill Response Protocol
-
Assess: Determine if the spill is localized (inside the fume hood) or environmental (on the lab floor).
-
Contain: For benchtop spills, surround the powder with damp paper towels.
-
Wet-Wipe Method (Self-Validating): Gently place a solvent-damped towel (using 70% Isopropanol or Water) directly over the powder. The solvent will immediately dissolve the hydrochloride salt. Validation: The disappearance of the white powder into the towel confirms complete solubilization and elimination of the dust hazard.
-
Neutralize: Wipe the area with a mild sodium bicarbonate solution to neutralize any residual acidity from the hydrochloride salt, protecting stainless steel lab surfaces from pitting.
Emergency Spill Response Protocol for Piperidine Hydrochloride Dust.
Disposal & Waste Management
Proper disposal prevents dangerous cross-reactions in laboratory waste streams.
-
Solid Waste: Contaminated gloves, towels, and empty vials must be placed in a sealed, biohazard-style solid waste bin designated for chemical incineration.
-
Aqueous Waste: If the compound is dissolved in an aqueous waste stream, the solution must be neutralized to pH 7–8 using 1M NaOH before adding it to the general carboy.
-
Causality: Dumping the acidic hydrochloride salt solution into a mixed waste carboy can cause the spiroketal to hydrolyze into a reactive piperidone. This ketone can subsequently undergo unwanted aldol condensations with other waste chemicals, potentially generating heat or gas in a sealed container [3].
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
